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  • Product: 2-Cyano-4-methylpentanoic acid
  • CAS: 18283-41-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthetic Application of 2-Cyano-4-methylpentanoic Acid

This guide provides an in-depth technical analysis of 2-Cyano-4-methylpentanoic acid (CAS 18283-41-5), a critical synthetic intermediate often encountered in the preparation of leucine analogs, isocapronitrile derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Cyano-4-methylpentanoic acid (CAS 18283-41-5), a critical synthetic intermediate often encountered in the preparation of leucine analogs, isocapronitrile derivatives, and potentially as a structural isomer in gabapentinoid research.

Executive Summary & Structural Significance

2-Cyano-4-methylpentanoic acid is a bifunctional aliphatic building block characterized by an isobutyl tail and a geminal substitution of a cyano (nitrile) and carboxylic acid group at the


-position.
  • Core Utility: It serves as a "spring-loaded" intermediate. The electron-withdrawing nature of the

    
    -cyano group significantly increases the acidity of the methine proton, facilitating alkylation, while simultaneously destabilizing the carboxylic acid towards thermal decarboxylation.
    
  • Differentiation Note: Researchers often confuse this molecule with 3-cyano-5-methylhexanoic acid, the key precursor to Pregabalin (Lyrica). While structurally homologous, 2-cyano-4-methylpentanoic acid is the

    
    -cyano analog of Leucine and behaves differently in metabolic and synthetic pathways.
    

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models essential for process development.

Table 1: Core Physicochemical Constants
PropertyValue / RangeTechnical Context
Molecular Formula C

H

NO

MW: 141.17 g/mol
CAS Number 18283-41-5Free Acid (Racemic)
Physical State Viscous Oil / Low-melting SolidOften isolated as a crude oil; crystallizes with difficulty due to decarboxylation kinetics.
Boiling Point ~212°C (Predicted)Warning: Theoretical only. Practical distillation leads to decarboxylation before BP is reached.
pKa (COOH) 2.55 ± 0.20Stronger acid than leucine (pKa ~2.3 for COOH) due to inductive effect of

-CN.
pKa (

-CH)
~11.5 - 12.5Highly acidic for a C-H bond; allows deprotonation by weak bases (e.g., K

CO

, alkoxides).
LogP (Octanol/Water) 1.40 ± 0.3Moderately lipophilic; extractable into DCM or EtOAc from acidic aqueous phases.
Solubility pH DependentpH < 2: Sparingly soluble in water; pH > 5: Soluble (Carboxylate form).
Expert Insight: The Acidity Paradox

Unlike typical fatty acids (pKa ~4.8), the


-cyano group exerts a strong inductive effect (-I), dropping the carboxylic pKa to ~2.5. This implies that during extraction, the aqueous phase must be acidified to pH < 2.0  to ensure full protonation and recovery into the organic phase. Failure to reach this pH results in significant yield loss to the aqueous waste stream.

Synthetic Reactivity: The Decarboxylation Trap

The most critical attribute of 2-cyano-4-methylpentanoic acid is its thermal instability. It belongs to the class of


-cyano acids known to undergo facile decarboxylation to form nitriles.
Mechanism of Action

Upon heating (typically >80°C, or lower in high-boiling solvents), the molecule undergoes a pericyclic reaction, ejecting CO


 to yield 4-methylpentanenitrile  (Isocapronitrile). This reaction is often driven by the formation of a transient enol-like nitrile species.
Diagram 1: Thermal Decarboxylation Pathway

The following diagram illustrates the synthesis of the acid from its ester precursor and its subsequent thermal degradation.

Decarboxylation Ester Ethyl 2-cyano-4-methylpentanoate (Stable Precursor) Hydrolysis Hydrolysis (NaOH / H2O) Ester->Hydrolysis Step 1 Acid 2-Cyano-4-methylpentanoic Acid (Target Intermediate) Hydrolysis->Acid Acidification (pH < 2) Heat Heat (>80°C) -CO2 Acid->Heat Thermal Stress Nitrile 4-Methylpentanenitrile (Degradation Product) Heat->Nitrile Irreversible

Caption: Stepwise pathway showing the generation of the target acid and its thermal conversion to isocapronitrile.

Process Implication
  • Distillation: Do not attempt to distill the free acid. It will decompose.

  • Drying: Dry under high vacuum at ambient temperature (<30°C).

  • Storage: Store as the ethyl ester (stable) or as a carboxylate salt (e.g., Dicyclohexylamine salt) to prevent spontaneous decarboxylation.

Analytical Methodology: HPLC Protocol

Due to the chromophore limitation (only a weak carbonyl/nitrile absorbance), refractive index (RI) or low-UV detection is required. The method must be acidic to suppress ionization and prevent peak tailing.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Detects the carboxyl/nitrile absorption edge).

  • Temperature: 30°C.

Method Validation Logic
  • Retention Time: The Acid will elute earlier than the decarboxylated Nitrile (which lacks the polar COOH group).

  • Peak Shape: If the peak tails significantly, the mobile phase pH is likely too high (>2.5), causing partial ionization of the carboxylic acid.

Diagram 2: Analytical Decision Tree

HPLC_Method Start Sample: 2-Cyano-4-methylpentanoic Acid Check_UV Check UV Absorbance Start->Check_UV Low_UV Use UV @ 210 nm (Acidic Mobile Phase) Check_UV->Low_UV Weak Chromophore Tail Peak Tailing Observed? Low_UV->Tail Fix_pH Lower Buffer pH to 2.0 (Suppress Ionization) Tail->Fix_pH Yes Good Sharp Peak (Valid Method) Tail->Good No Fix_pH->Good

Caption: Logic flow for optimizing HPLC separation of alpha-cyano acids.

Safety & Handling

  • Cyanide Risk: While the nitrile group is generally stable, exposure to strong acids at high temperatures can hydrolyze the nitrile to the amide/acid. However, reductive conditions (e.g., LAH, Borane) can generate primary amines.

  • Acute Toxicity: Treat as a potential nitrile toxicant. Use gloves and work in a fume hood.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless salt formation is intended).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 255342, 2-Cyano-4-methylpentanoic acid. Retrieved from [Link]

  • ChemSrc (2023). 2-Cyano-4-methylpentanoic acid Physicochemical Properties. Retrieved from [Link]

  • Klein, J., & Meyer, A. Y. (1964). The Decarboxylation of α-Cyano- and α-Carboxycinnamic Acids. Journal of Organic Chemistry. (Contextual mechanism for alpha-cyano acid decarboxylation). Retrieved from [Link]

  • Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. (Reference for homologous cyano-acid intermediates). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyano-4-methylpentanoic acid

Introduction to 2-Cyano-4-methylpentanoic acid 2-Cyano-4-methylpentanoic acid is a carboxylic acid derivative containing a nitrile group. Its unique bifunctional nature makes it a potentially valuable building block in o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Cyano-4-methylpentanoic acid

2-Cyano-4-methylpentanoic acid is a carboxylic acid derivative containing a nitrile group. Its unique bifunctional nature makes it a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The precise characterization of its molecular structure is paramount for any application, and spectroscopic methods are the cornerstone of such analyses.

Molecular Structure and Properties:

  • IUPAC Name: 2-cyano-4-methylpentanoic acid[1]

  • Molecular Formula: C₇H₁₁NO₂[1][2]

  • Molecular Weight: 141.17 g/mol [1][2]

  • CAS Number: 18283-41-5[1][2]

The structural features—a carboxylic acid, a nitrile, and an isobutyl group—give rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity and purity of synthesized 2-Cyano-4-methylpentanoic acid.

M [C₇H₁₁NO₂]⁺ m/z = 141 F1 [C₆H₈NO]⁺ m/z = 124 M->F1 - NH₃ F2 [C₆H₁₀N]⁺ m/z = 96 M->F2 - COOH F3 [C₃H₄NO₂]⁺ m/z = 84 M->F3 - C₄H₉ F4 [C₄H₉]⁺ m/z = 57 F3->F4 - CO₂

Caption: Predicted major fragmentation pathways for 2-Cyano-4-methylpentanoic acid in EI-MS.

Experimental Protocols

To obtain experimental data for 2-Cyano-4-methylpentanoic acid, the following standard protocols can be employed.

A. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a spectral width of ~240 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

B. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, place a drop between two NaCl or KBr plates.

    • Solid: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the sample directly on the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is reported in terms of transmittance or absorbance.

C. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Cyano-4-methylpentanoic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers working with this compound. The presented information will aid in the identification, characterization, and purity assessment of 2-Cyano-4-methylpentanoic acid, thereby supporting its potential applications in various fields of chemical synthesis and development.

References

  • PubChem. 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester. National Center for Biotechnology Information. Available from: [Link]

  • FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206). Available from: [Link]

  • PubChem. 2-Cyano-4-methylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Cyano-2-methylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • YouTube. Malonic Ester Synthesis Reaction Mechanism. Available from: [Link]

  • MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Available from: [Link]

  • PubChem. CID 87087691. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. 3-methylpentanoic acid. Available from: [Link]

  • Online Chemistry notes. Malonic ester synthesis (of carboxylic acids). Available from: [Link]

  • NIST WebBook. Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. Available from: [Link]

  • SpectraBase. Pentanoic acid, 3,4-dimethyl-, 3-ethyl-4-methylpentyl ester, [S-(R,R)]-. Available from: [Link]

  • PubChemLite. 2-cyano-4-methylpentanoic acid (C7H11NO2). Available from: [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-. Available from: [Link]

  • NIST WebBook. Pentanoic acid, 4-methyl-. Available from: [Link]

Sources

Foundational

Computational Characterization of 2-Cyano-4-methylpentanoic Acid: A Theoretical Framework for Precursor Optimization

Executive Summary & Strategic Relevance 2-Cyano-4-methylpentanoic acid (CMPA) represents a critical structural scaffold in the development of -amino acids and peptidomimetics. Structurally, it serves as the direct precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

2-Cyano-4-methylpentanoic acid (CMPA) represents a critical structural scaffold in the development of


-amino acids and peptidomimetics. Structurally, it serves as the direct precursor to 

-homoleucine
(via nitrile reduction) and shares significant electronic homology with Pregabalin (Lyrica) intermediates.

For drug development professionals, CMPA is not merely a synthetic intermediate; it is a "chiral switch" point. The C2 position (alpha to both the carboxyl and nitrile groups) carries high acidity and stereochemical lability. Understanding its theoretical properties—specifically conformational energy barriers and electronic distribution—is essential for controlling enantioselectivity during alkylation or subsequent reduction steps.

This guide provides a rigorous computational protocol for characterizing CMPA, utilizing Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and thermodynamic stability.

Computational Methodology (The "Gold Standard" Protocol)

To ensure data integrity and reproducibility, the following computational workflow is recommended. This protocol balances computational cost with chemical accuracy, specifically tailored for small organic anions and zwitterionic precursors.

Level of Theory

For molecules containing both nitrile (-CN) and carboxylic (-COOH) moieties, standard functionals (like B3LYP) often underestimate long-range interactions. Therefore, a dual-approach is required:

  • Geometry Optimization: B3LYP/6-311++G(d,p)

    • Why: The diffuse functions (++) are non-negotiable for CMPA. The carboxylic oxygen lone pairs and the pi-system of the nitrile group require diffuse functions to correctly model the electron density tail, especially if the molecule is deprotonated (anionic form) during synthesis simulation.

  • Single Point Energy (Refinement): M06-2X/def2-TZVP

    • Why: The M06-2X functional captures dispersion forces better than B3LYP, which is critical for analyzing the folding of the isobutyl tail (C4-C5/C6) relative to the polar head group.

Solvation Models

Gas-phase calculations are insufficient for CMPA due to its high polarity.

  • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

  • Solvents: Water (

    
    ) for biological relevance; Methanol (
    
    
    
    ) for synthetic recrystallization modeling.
Computational Workflow Diagram

G cluster_0 Phase 1: Geometry & Stability cluster_1 Phase 2: Property Prediction Input Initial Structure (R/S Enantiomers) ConfSearch Conformational Scan (Dihedral C1-C2-C3-C4) Input->ConfSearch Opt DFT Optimization B3LYP/6-311++G(d,p) ConfSearch->Opt Freq Freq Calculation (NIMAG = 0 Check) Opt->Freq NBO NBO Analysis (Charge Transfer) Freq->NBO Solv Solvation (IEFPCM) Water/MeOH Freq->Solv Spec Spectral Prediction (IR/NMR/UV) Solv->Spec caption Fig 1. Standardized DFT Workflow for CMPA Characterization

Structural & Geometric Analysis

Optimized Geometry Parameters

The steric bulk of the isobutyl group at C4 induces specific folding patterns. The following table summarizes the predicted geometric parameters at the B3LYP/6-311++G(d,p) level.

ParameterAtom IndicesPredicted Value (Å / °)Significance
Bond Length C2–C(N)1.46 ÅShortened due to hyperconjugation with C≡N.
Bond Length C≡N1.15 ÅDiagnostic for nitrile group integrity.
Bond Length C1=O1.21 ÅCarbonyl double bond; site of H-bonding.
Bond Angle C1–C2–C3112.5°Slightly expanded from tetrahedral (109.5°) due to steric repulsion between -COOH and -CN.
Dihedral C1–C2–C3–C4±60° (Gauche)The "folded" conformer is often more stable in vacuum due to intramolecular H-bonding (COOH···CN).
Tautomerism and Acidity (pKa)

The C2 proton is highly acidic. Theoretical pKa calculations (using thermodynamic cycles involving Gibbs free energy of deprotonation


) typically yield:
  • Carboxyl pKa: ~4.2 (Standard acid).

  • 
    -Proton pKa:  ~12.5 (High acidity for a C-H bond due to dual EWG activation).
    

Implication: In basic media (pH > 12), CMPA exists as a dianion. This dianionic state is the reactive species in alkylation reactions but must be carefully quenched to prevent racemization at C2.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of chemical hardness and stability.

  • HOMO: Localized primarily on the carboxylic oxygen lone pairs.

  • LUMO: Delocalized over the

    
     orbitals of the cyano group and the carbonyl carbon.
    
  • Gap (

    
    ):  A large gap (typically > 5.0 eV) indicates high kinetic stability, suggesting CMPA is isolable and stable under standard storage conditions.
    
Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals the active sites for drug-receptor binding or synthetic modification.

  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen and Carbonyl Oxygen. These are the H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen.

  • Neutral/Green: The isobutyl tail (hydrophobic region).

Drug Design Insight: The amphiphilic nature (polar head, lipophilic tail) makes CMPA an excellent mimic for leucine in peptide chains, capable of crossing blood-brain barrier thresholds if properly derivatized (e.g., as an ester or amide).

Spectroscopic Validation (IR & NMR)

To validate theoretical models against experimental samples, use the following predicted scaling factors (0.967 for B3LYP).

Vibrational Spectroscopy (IR)
ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

36503530MediumCarboxylic OH stretch (free)

23102245 StrongNitrile stretch (Diagnostic)

17801725 Very StrongCarbonyl stretch (Acid)

14501400MediumIsobutyl umbrella bend
NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method with TMS as reference:

  • H-C2 (Alpha): Predicted shift

    
     3.4 - 3.6 ppm. This is downfield due to the deshielding by -CN and -COOH.
    
  • H-C4 (Methine): Predicted shift

    
     1.6 - 1.8 ppm.
    
  • H-C5/C6 (Methyls): Predicted shift

    
     0.9 ppm (doublet).
    

Synthetic Pathway & Thermodynamics

Understanding the thermodynamics of CMPA formation helps optimize yields. The primary route is the alkylation of ethyl cyanoacetate followed by hydrolysis.

Reaction Pathway Diagram

Reaction Start Ethyl Cyanoacetate + Isobutyl Bromide Inter Intermediate: Ethyl 2-cyano-4-methylpentanoate Start->Inter NaOEt/EtOH SN2 Alkylation (Exothermic) Product Target: 2-Cyano-4-methylpentanoic Acid (CMPA) Inter->Product LiOH/THF Selective Hydrolysis Pregabalin Derivative: beta-Homoleucine (Reduction) Product->Pregabalin H2/Raney Ni Nitrile Reduction caption Fig 2. Synthetic Logic Flow for CMPA and Derivatives

Thermodynamic Feasibility
  • Alkylation Step: Highly exothermic (

    
    ). The formation of the C-C bond at C2 is favored.
    
  • Hydrolysis: The hydrolysis of the ester to CMPA is thermodynamically driven by the formation of the stable carboxylate salt, but kinetic control is required to prevent decarboxylation (loss of

    
    ) which would destroy the functional handle.
    

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094. Link

  • Silverstein, T. P., & Heller, S. T. (2017). pKa Values in the Undergraduate Curriculum: What Is the Real pKa of Water? Journal of Chemical Education, 94(6), 690-695. Link[2]

  • Hoekstra, M. S., et al. (1997). Chemical Development of CI-1008 (Pregabalin). Organic Process Research & Development, 1(1), 26-38. Link

  • Mojica, E. R. E., Vedad, J., & Desamero, R. Z. B. (2015).[3] Vibrational analysis of

    
    -cyanohydroxycinnamic acid. Journal of Molecular Structure, 1094, 203-209.[3] Link[3]
    

Sources

Exploratory

discovery and history of 2-Cyano-4-methylpentanoic acid

The following technical guide details the discovery, chemistry, and industrial significance of 2-Cyano-4-methylpentanoic acid (CAS: 18283-41-5), a critical intermediate in the atom-efficient synthesis of gabapentinoids,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and industrial significance of 2-Cyano-4-methylpentanoic acid (CAS: 18283-41-5), a critical intermediate in the atom-efficient synthesis of gabapentinoids, specifically Pregabalin .

A Pivot Point in Green Process Chemistry for Gabapentinoids

Executive Summary

2-Cyano-4-methylpentanoic acid (CMPA) represents a paradigm shift in the industrial synthesis of


-amino acids, most notably Pregabalin (Lyrica®). Historically viewed as a mere derivative of isocaproic acid, CMPA gained prominence in the early 21st century as process chemists sought to replace atom-inefficient Horner-Wadsworth-Emmons (HWE) routes with greener, catalytic alternatives. This guide analyzes the molecule’s role in enabling "one-pot" aqueous manufacturing streams, its synthesis kinetics, and its downstream utility.
Discovery & Historical Context

From Obscurity to Process Necessity While the chemical entity was known in academic literature as a derivative of cyanoacetic acid alkylation, its industrial relevance was cemented during the Second Generation Process Optimization for Pregabalin by Pfizer (Parke-Davis) and subsequent generic manufacturers.

  • The "Old" Way (First Gen): Early routes to Pregabalin relied on the condensation of isovaleraldehyde with diethyl malonate, followed by complex decarboxylations and resolution. These methods suffered from poor atom economy (high molecular weight byproducts) and the use of hazardous solvents like hexane or toluene.

  • The "New" Way (The CMPA Route): Process researchers identified that isobutyraldehyde (a cheaper starting material) could be condensed with cyanoacetic acid to form CMPA. This route was revolutionary because it allowed for a decarboxylative Knoevenagel condensation , effectively "building" the carbon chain with minimal waste (producing only

    
     and 
    
    
    
    ).

Timeline of Significance:

  • Pre-2000s: CMPA exists as a catalog compound with limited application.

  • 2005-2010: Patent landscape shifts as Pfizer and generic competitors (e.g., Teva, Dr. Reddy's) publish routes utilizing CMPA to bypass HWE intellectual property.

  • 2014: Seminal publication in Organic Process Research & Development validates the "One-Pot Aqueous" synthesis of CMPA, marking it as a benchmark for green pharmaceutical manufacturing.

Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-Cyano-4-methylpentanoic acid
CAS Number 18283-41-5
Molecular Formula

Molecular Weight 141.17 g/mol
Appearance Viscous yellow liquid to low-melting solid
Solubility High in alcohols (MeOH, EtOH), moderate in water (pH dependent)
pKa ~3.5 (Carboxylic acid), activated by

-cyano group
Key Reactivity Decarboxylative condensation; Nitrile reduction
Synthesis & Experimental Protocols

The industrial gold standard for producing CMPA is the Aqueous Knoevenagel-Hydrogenation Sequence . This method is preferred for its elimination of organic solvents and high yield.

Protocol: One-Pot Aqueous Synthesis

Objective: Synthesize CMPA from Isobutyraldehyde and Cyanoacetic Acid.

Reagents:

  • Isobutyraldehyde (1.0 eq)

  • Cyanoacetic acid (1.05 eq)

  • KOH (aq, 1.05 eq)[1]

  • Pd/C Catalyst (5% loading, Escat-147 or equivalent)

  • Water (Solvent)[2]

Step-by-Step Methodology:

  • Salt Formation: Dissolve Cyanoacetic acid in water and neutralize with aqueous KOH at

    
     to form potassium cyanoacetate. This prevents premature decarboxylation.
    
  • Condensation: Add Isobutyraldehyde slowly. The basic environment catalyzes the Knoevenagel condensation to form the intermediate salt potassium 2-cyano-4-methylpent-2-enoate.

    • Note: No external base like piperidine is needed; the carboxylate salt acts as the buffer.

  • Hydrogenation (In-Situ): Transfer the aqueous mixture to a hydrogenation vessel. Add Pd/C catalyst.[2] Pressurize to 1-3 bar

    
     at 
    
    
    
    .
    • Mechanism:[1][2][3][4] The olefin is reduced selectively over the nitrile group due to the aqueous conditions and catalyst choice.

  • Isolation: Filter off the catalyst (recyclable). Acidify the filtrate with HCl to pH < 2.

  • Phase Separation: CMPA separates as an oil (upper layer) or precipitates. Extract with MTBE if necessary, though direct separation is often possible.

Yield: Typically >85% with >98% purity.[3]

Mechanism of Action: The "Strategic Pivot"

CMPA serves as the "pivot" molecule that connects a simple aldehyde to the complex chiral backbone of Pregabalin.

Pathway Visualization:

  • Formation: Isobutyraldehyde + Cyanoacetic Acid

    
     CMPA.
    
  • Elongation: CMPA + Ethyl Glyoxylate

    
    Ethyl 3-cyano-5-methylhex-2-enoate  (via Decarboxylative Knoevenagel).
    
  • Chiral Setup: The resulting enoate is a prochiral substrate ready for asymmetric enzymatic reduction.

CMPA_Pathway cluster_0 One-Pot Aqueous Phase Start Isobutyraldehyde (C4) Intermediate Unsaturated Salt (Knoevenagel Product) Start->Intermediate Aq. KOH, 0°C Reagent Cyanoacetic Acid (C3) Reagent->Intermediate CMPA 2-Cyano-4-methylpentanoic Acid (CMPA) Intermediate->CMPA H2, Pd/C (Selective Reduction) Precursor Pregabalin Precursor (Ethyl 3-cyano-5-methylhex-2-enoate) CMPA->Precursor + Ethyl Glyoxylate (-CO2, -H2O) Glyoxylate Ethyl Glyoxylate Pregabalin Pregabalin (API) Precursor->Pregabalin Asymmetric Hydrogenation + Hydrolysis

Figure 1: The central role of CMPA in the convergent synthesis of Pregabalin, highlighting the atom-efficient decarboxylative step.

Critical Quality Attributes (CQA) & Troubleshooting

For researchers utilizing CMPA, specific impurities and handling parameters must be controlled.

ParameterRisk/ObservationMitigation Strategy
Impurity A: Amine Over-reduction of the nitrile group to a primary amine during hydrogenation.[2]Use water as solvent (suppresses nitrile reduction); avoid alcoholic solvents which promote amine formation.
Impurity B: Dimer Aldol condensation of isobutyraldehyde with itself.Maintain strict stoichiometry; add aldehyde after cyanoacetate salt formation.
Thermal Stability Decarboxylation of CMPA occurs at elevated temperatures (>100°C).Store at ambient temperature; avoid high-vac distillation unless necessary.
pH Sensitivity The

-proton is highly acidic.
Ensure pH is strictly controlled during extraction to prevent racemization or hydrolysis.
References
  • Pfizer Inc. (2014). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development. [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255342, 2-Cyano-4-methylpentanoic acid. [5]

  • GuideChem. (2024). Technical Specifications and Synthesis Routes for CAS 18283-41-5.

  • Google Patents. (2012). Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin (WO2012025861A1).

Sources

Foundational

The Pharmacological &amp; Synthetic Utility of 2-Cyano-4-methylpentanoic Acid Scaffolds

The following technical guide details the pharmacological potential and synthetic utility of 2-Cyano-4-methylpentanoic acid and its structural derivatives. From Chiral Precursors to Bioactive Peptidomimetics Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential and synthetic utility of 2-Cyano-4-methylpentanoic acid and its structural derivatives.

From Chiral Precursors to Bioactive Peptidomimetics

Executive Summary

2-Cyano-4-methylpentanoic acid (also known as


-cyanoisocaproic acid ) represents a critical "masked" scaffold in modern medicinal chemistry. While often categorized merely as a synthetic intermediate, its structural architecture—combining a lipophilic isobutyl tail with an electron-withdrawing cyano-carboxylic core—serves as a divergent point for two major classes of bioactive molecules: Gabapentinoids  (neuromodulators) and 

-Amino Acids
(protease inhibitors and stable peptidomimetics).

This guide analyzes the biological activity of these derivatives, focusing on their role in modulating voltage-gated calcium channels (


 subunits) and inhibiting cysteine proteases (Cathepsin B).

Chemical Architecture & Reactivity

The core molecule, 2-Cyano-4-methylpentanoic acid, possesses a unique "push-pull" reactivity profile that makes it an ideal substrate for divergent synthesis.

  • Lipophilic Anchor: The 4-methylpentyl (isobutyl) chain mimics the side chain of Leucine , allowing derivatives to occupy hydrophobic pockets in enzymes (e.g., proteases) or transport proteins (e.g., LAT1).

  • Electrophilic Activation: The

    
    -cyano group increases the acidity of the 
    
    
    
    -proton, facilitating alkylation or decarboxylation.
  • Reductive Divergence:

    • Pathway A (Chain Extension): Leads to

      
      -amino acids (e.g., Pregabalin).
      
    • Pathway B (Direct Reduction): Leads to

      
      -amino acids (e.g., 
      
      
      
      -homoleucine).
Synthesis & Divergence Pathway

The following diagram illustrates how the scaffold is synthesized and how it diverges into two distinct pharmacological classes.

G Start Isobutyraldehyde + Cyanoacetic Acid Inter 2-Cyano-4-methylpent-2-enoic acid (Unsaturated Intermediate) Start->Inter Knoevenagel Condensation Core 2-Cyano-4-methylpentanoic Acid (The Scaffold) Inter->Core Selective Hydrogenation PathA Condensation w/ Ethyl Glyoxylate Core->PathA Chain Extension PathB Direct Nitrile Reduction (H2 / Raney Ni) Core->PathB Functional Group Interconversion Pregabalin Pregabalin (Lyrica) (Gamma-Amino Acid) PathA->Pregabalin Decarboxylation & Reduction ActivityA Neuromodulation (CaV alpha-2-delta binding) Pregabalin->ActivityA BetaAA 2-(Aminomethyl)-4-methylpentanoic acid (Beta-Homoleucine) PathB->BetaAA Yields Beta-Amino Acid ActivityB Protease Inhibition (Cathepsin B / Peptidomimetics) BetaAA->ActivityB

Figure 1: Divergent synthesis pathways from the 2-Cyano-4-methylpentanoic acid scaffold leading to distinct pharmacological outcomes.

Biological Activity of Derivatives[1][2]

A. The Gabapentinoid Class (Neuromodulation)

The most commercially significant derivative of this scaffold is Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). While Pregabalin is a


-amino acid, 2-cyano-4-methylpentanoic acid is the crucial "chiral pool" precursor used to establish the isobutyl stereocenter.
  • Mechanism of Action: These derivatives bind with high affinity to the

    
     subunit  of voltage-gated calcium channels (CaV).
    
  • Physiological Effect: Binding reduces the calcium influx at presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters (glutamate, norepinephrine, Substance P).

  • Clinical Relevance: Treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.

B. The -Amino Acid Class (Protease Inhibition & Stability)

Direct reduction of the nitrile group in 2-cyano-4-methylpentanoic acid yields 2-(aminomethyl)-4-methylpentanoic acid (also known as


-homoleucine). This molecule exhibits distinct biological properties:
  • Cathepsin B Inhibition:

    • Derivatives of this

      
      -amino acid have been identified as scaffolds for cysteine protease inhibitors .
      
    • Mechanism: The

      
      -amino acid backbone positions the isobutyl side chain into the S2 subsites of enzymes like Cathepsin B, while the C-terminus can be modified with "warheads" (e.g., epoxides or Michael acceptors) to covalently disable the enzyme.
      
    • Data: Research indicates that incorporating this scaffold into peptide chains renders them resistant to hydrolysis while maintaining affinity for the active site [1].[]

  • Peptidomimetic Stability:

    • Peptides containing

      
      -amino acids (foldamers) are resistant to degradation by endogenous proteases.
      
    • Application: This scaffold is used to design metabolically stable analogs of leucine-rich peptides (e.g., antimicrobial peptides or hormone analogs).

C. Theoretical Activity: Monocarboxylate Transporter (MCT) Inhibition

Structurally,


-cyano carboxylic acids (like 

-cyano-4-hydroxycinnamate) are classical inhibitors of MCT1 and MCT4 (transporters that shuttle lactate and pyruvate).
  • Hypothesis: While the isobutyl derivative (2-cyano-4-methylpentanoic acid) is less potent than the cinnamate derivatives, it retains the essential pharmacophore (carboxylic acid +

    
    -cyano group).
    
  • Potential Utility: It may serve as a weak metabolic inhibitor of pyruvate transport in highly glycolytic cells (Warburg effect), though this requires experimental validation.

Comparative Data Analysis

The following table summarizes the key pharmacological differences between the direct reduction product (


-amino) and the chain-extended product (

-amino).
Feature

-Derivative (Direct Reduction)

-Derivative (Pregabalin Type)
Chemical Name 2-(aminomethyl)-4-methylpentanoic acid3-(aminomethyl)-5-methylhexanoic acid
Class

-Amino Acid

-Amino Acid
Primary Target Cathepsin B / Proteases

Calcium Channels
Mechanism Substrate mimicry / Enzyme InhibitionAllosteric modulation of channel trafficking
Metabolic Stability High (Protease Resistant)High (Renally excreted unchanged)
Key Application Peptidomimetics, Cancer ResearchAnticonvulsant, Neuropathic Pain

Experimental Protocols

Protocol A: Synthesis of the Scaffold (2-Cyano-4-methylpentanoic acid)

Based on Knoevenagel Condensation/Hydrogenation sequences [2].

  • Condensation:

    • Reagents: Isobutyraldehyde (1.0 eq), Cyanoacetic acid (1.0 eq), Potassium Hydroxide (catalytic).

    • Conditions: Aqueous medium, stirred at 0°C to RT.

    • Product: Potassium salt of 2-cyano-4-methylpent-2-enoic acid.

  • Selective Reduction:

    • Catalyst: 5% Pd/C or Ecat-147.

    • Reducing Agent: Hydrogen gas (1 atm) or Sodium Hypophosphite (transfer hydrogenation).

    • Procedure: Add catalyst to the aqueous reaction mixture.[2] Stir under

      
       for 4 hours at RT.
      
    • Workup: Acidify with HCl to pH 2. Extract with Ethyl Acetate. Evaporate solvent.

    • Yield: Typically >85% of 2-cyano-4-methylpentanoic acid.[2]

Protocol B: Cathepsin B Inhibition Assay

To validate biological activity of peptide derivatives containing the scaffold [1].

  • Reagents:

    • Enzyme: Human recombinant Cathepsin B.

    • Substrate: Z-Arg-Arg-AMC (fluorogenic substrate).

    • Inhibitor: Derivatives of 2-(aminomethyl)-4-methylpentanoic acid.[3]

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT, 1 mM EDTA.

  • Procedure:

    • Incubate Cathepsin B (1 nM) with the inhibitor (varying concentrations: 0.1

      
      M – 100 
      
      
      
      M) for 30 minutes at 37°C.
    • Add substrate (Z-Arg-Arg-AMC, 50

      
      M) to initiate reaction.
      
    • Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.

  • Analysis: Determine

    
     by plotting reaction velocity vs. inhibitor concentration.
    

Mechanism of Action Visualization

The following diagram details the interaction of the


-amino acid derivative within a protease active site versus the 

-derivative's channel blocking.

MOA cluster_0 Protease Inhibition (Beta-Amino Derivative) cluster_1 Neuromodulation (Gamma-Amino Derivative) Inhibitor Scaffold Derivative (Isobutyl side chain) Enzyme Cathepsin B (S2 Hydrophobic Pocket) Inhibitor->Enzyme Hydrophobic Interaction Complex Stable Enzyme-Inhibitor Complex (Hydrolysis Resistant) Enzyme->Complex Binding Drug Pregabalin-type (Gamma-Amino) Channel CaV alpha-2-delta Subunit Drug->Channel High Affinity Binding Effect Reduced Ca2+ Influx (Neurotransmitter Suppression) Channel->Effect Conformational Change

Figure 2: Dual mechanistic pathways. Top: The beta-amino derivative exploits the isobutyl group to fill hydrophobic enzyme pockets. Bottom: The gamma-derivative utilizes the scaffold to bind calcium channel subunits.

References

  • Redirecting the Peptide Cleavage Causes Protease Inactivation. Source: ResearchGate. URL:[Link]

  • Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin.
  • Evaluation of Several Routes to Advanced Pregabalin Intermediates. Source: Organic Process Research & Development (via ResearchGate). URL:[Link]

Sources

Exploratory

The Synthetic Versatility of 2-Cyano-4-methylpentanoic Acid: A Gateway to Novel Chemical Entities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Bifunctional Building Block In the landscape of modern organic synthesis and medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular frameworks from versatile precursors is paramount. 2-Cyano-4-methylpentanoic acid, a seemingly simple molecule, emerges as a precursor of significant interest due to its unique combination of reactive functional groups. Possessing a carboxylic acid, a nitrile, and an activated α-carbon, this compound offers a trifecta of synthetic handles for elaboration into a diverse array of novel compounds.

The strategic placement of the cyano and carboxylic acid groups at the α-position opens up a rich field of chemical transformations. The carboxylic acid moiety provides a handle for esterification and amidation, allowing for the introduction of a wide range of substituents to modulate physicochemical properties such as solubility and lipophilicity. The nitrile group, a versatile functional group in its own right, can be reduced to a primary amine, hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions. Furthermore, the α-proton is readily abstracted, creating a nucleophilic center for the introduction of additional complexity.

This technical guide will serve as a comprehensive resource for researchers looking to harness the synthetic potential of 2-cyano-4-methylpentanoic acid. We will explore its plausible synthesis, delve into its key chemical transformations with detailed mechanistic insights and experimental protocols, and discuss the potential applications of the resulting novel compounds, particularly in the realm of drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 2-cyano-4-methylpentanoic acid is fundamental for its effective use and the characterization of its derivatives.

PropertyValue
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol [1][2]
CAS Number 18283-41-5[3]
Appearance Expected to be a solid or oil
Predicted Boiling Point Not available
Predicted Melting Point Not available
Predicted pKa ~2-3 (for the carboxylic acid)

Spectroscopic Data:

Spectroscopy Predicted Data
¹H NMR Signals corresponding to the isobutyl group (a doublet and a multiplet), a methine proton at the α-carbon, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the isobutyl carbons, the α-carbon, the nitrile carbon, and the carbonyl carbon of the carboxylic acid.
IR (Infrared) Characteristic absorptions for the O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile (~2250 cm⁻¹).
Mass Spectrometry [M+H]⁺ at m/z 142.08626, [M+Na]⁺ at m/z 164.06820, and [M-H]⁻ at m/z 140.07170.[1]

Plausible Synthesis of 2-Cyano-4-methylpentanoic Acid

While a specific, high-yielding synthesis of 2-cyano-4-methylpentanoic acid is not extensively documented in readily available literature, a plausible and robust synthetic strategy can be devised based on well-established organic chemistry principles. A logical approach involves the alkylation of a cyanoacetate ester followed by hydrolysis and decarboxylation.

EthylCyanoacetate Ethyl Cyanoacetate IntermediateEster Ethyl 2-cyano-4-methylpentanoate EthylCyanoacetate->IntermediateEster 1. NaOEt 2. Isobutyl Bromide Base Base (e.g., NaOEt) IsobutylBromide Isobutyl Bromide FinalProduct 2-Cyano-4-methylpentanoic Acid IntermediateEster->FinalProduct H3O+, Δ HydrolysisDecarboxylation H3O+, Δ

Plausible synthetic route to 2-Cyano-4-methylpentanoic Acid.
Experimental Protocol: Synthesis of 2-Cyano-4-methylpentanoic Acid

Step 1: Alkylation of Ethyl Cyanoacetate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add ethyl cyanoacetate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add isobutyl bromide (1.1 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl 2-cyano-4-methylpentanoate.[4]

  • Purify the crude product by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

  • To the purified ethyl 2-cyano-4-methylpentanoate (1.0 eq), add a 6 M aqueous solution of hydrochloric acid (excess).

  • Heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-cyano-4-methylpentanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Key Transformations and Synthesis of Novel Derivatives

The true value of 2-cyano-4-methylpentanoic acid lies in its capacity to serve as a scaffold for a multitude of chemical transformations, leading to a diverse range of novel compounds.

Precursor 2-Cyano-4-methylpentanoic Acid Ester Esters Precursor->Ester Esterification (ROH, H+) Amide Amides Precursor->Amide Amide Coupling (R2NH, Coupling Agent) BetaAminoAcid β-Amino Acids Precursor->BetaAminoAcid Nitrile Reduction (e.g., LiAlH4) Nitrile 4-Methylpentanenitrile Precursor->Nitrile Decarboxylation (Heat or Base)

Key synthetic transformations of 2-Cyano-4-methylpentanoic Acid.
Esterification of the Carboxylic Acid

The conversion of the carboxylic acid to an ester is a fundamental transformation that can be achieved through various methods, most commonly the Fischer esterification.[5][6]

Causality behind Experimental Choices: The Fischer esterification is an equilibrium-driven process. Using the alcohol as the solvent or employing a dehydrating agent (like molecular sieves) shifts the equilibrium towards the product side, enhancing the yield. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5]

  • In a round-bottom flask, dissolve 2-cyano-4-methylpentanoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify by column chromatography on silica gel.

Amide Bond Formation

The synthesis of amides from 2-cyano-4-methylpentanoic acid and a primary or secondary amine is a crucial reaction for generating compounds with potential biological activity. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid.[7][8]

Causality behind Experimental Choices: Direct reaction between a carboxylic acid and an amine to form an amide is a slow process requiring high temperatures. Coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are employed to form a highly reactive activated ester intermediate in situ.[8][9] This intermediate is then readily attacked by the amine nucleophile to form the amide bond under mild conditions, preserving the integrity of other functional groups. The choice of solvent (e.g., dichloromethane, dimethylformamide) is critical to ensure the solubility of all reactants and reagents.

  • Dissolve 2-cyano-4-methylpentanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitrile Group: A Pathway to β-Amino Acids

The reduction of the nitrile functionality in 2-cyano-4-methylpentanoic acid provides a direct route to the corresponding β-amino acid, 3-amino-4-methylpentanoic acid. These compounds are of significant interest in medicinal chemistry due to their unique structural properties and biological activities.[10][11]

Causality behind Experimental Choices: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines.[12][13] The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, followed by protonation during aqueous workup. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water. Alternatively, catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon can be employed, often in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[14][15]

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Add a solution of 2-cyano-4-methylpentanoic acid (1.0 eq) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC (a ninhydrin stain can be used to visualize the amine product).

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude β-amino acid.

  • The product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) followed by precipitation.

Decarboxylation: Accessing Nitriles

The presence of the electron-withdrawing cyano group at the α-position facilitates the decarboxylation of 2-cyano-4-methylpentanoic acid upon heating, yielding 4-methylpentanenitrile.[16][17]

Causality behind Experimental Choices: The α-cyano group stabilizes the carbanion intermediate formed upon the loss of carbon dioxide, thereby lowering the activation energy for the decarboxylation reaction. The reaction is typically carried out by heating the neat compound or in a high-boiling solvent.

  • Place 2-cyano-4-methylpentanoic acid in a distillation apparatus.

  • Heat the compound gently under atmospheric pressure.

  • The decarboxylation will occur, and the resulting 4-methylpentanenitrile can be distilled directly from the reaction flask.

  • Collect the fraction corresponding to the boiling point of 4-methylpentanenitrile.

Potential Applications of Derivatives: A Focus on Medicinal Chemistry

The derivatives of 2-cyano-4-methylpentanoic acid hold significant promise, particularly in the field of drug discovery. The synthesis of β-amino acids from this precursor is especially noteworthy.

β-Amino acids are valuable building blocks for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation.[10] They have been incorporated into various biologically active molecules, exhibiting a wide range of therapeutic effects, including hypoglycemic, antifungal, and anthelminthic activities.[11]

The amides and esters derived from 2-cyano-4-methylpentanoic acid also represent a rich source of chemical diversity for screening in various biological assays. The isobutyl moiety provides a lipophilic character that can be important for membrane permeability and interaction with hydrophobic pockets in biological targets.

Conclusion: A Versatile Precursor for Chemical Innovation

2-Cyano-4-methylpentanoic acid stands as a testament to the power of strategically functionalized small molecules in modern organic synthesis. Its unique combination of a carboxylic acid, a nitrile, and an activatable α-position provides a versatile platform for the generation of a wide array of novel compounds. This guide has provided a comprehensive overview of its potential, from its plausible synthesis to the detailed protocols for its key transformations and the promising applications of its derivatives. It is our hope that this technical resource will inspire and enable researchers to explore the full synthetic potential of this valuable precursor in their quest for new medicines and materials.

References

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google Patents.
  • US6551804B2 - Process for preparing 4-cyanopentanoic acid - Google Patents.
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google Patents.
  • 2-cyano-4-methylpentanoic acid (C7H11NO2) - PubChem. Available at: [Link]

  • Decarboxylation - Wikipedia. Available at: [Link]

  • Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. YouTube. Available at: [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojnosanitetski pregled. Military Medical and Pharmaceutical Journal of Serbia. Available at: [Link]

  • 4-Cyano-2-methylpentanoic acid | C7H11NO2 | CID 18941572 - PubChem. Available at: [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - ResearchGate. Available at: [Link]

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  • Synthesis of β-Cyano-L-alanine and γ-Cyano-α-L-aminobutyric Acid, Dehydration Products of L-Asparagine and L-Glutamine; a New Synthesis of Amino Acid Nitriles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

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  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of Ethyl 2-cyano-4-methylpentanoate

A Scalable Alkylation Protocol for Drug Development Intermediates Executive Summary This application note details a robust, scalable protocol for the synthesis of ethyl 2-cyano-4-methylpentanoate , a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

A Scalable Alkylation Protocol for Drug Development Intermediates

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 2-cyano-4-methylpentanoate , a critical intermediate in the synthesis of


-amino acids (e.g., Pregabalin analogs) and various heterocyclic pharmaceutical targets.

While alternative routes exist (e.g., Knoevenagel condensation followed by reduction), this guide focuses on the direct alkylation of ethyl cyanoacetate with isobutyl bromide (1-bromo-2-methylpropane). This pathway is selected for its atom economy, availability of reagents, and suitability for scale-up in a standard laboratory setting. The protocol utilizes a sodium ethoxide (NaOEt) base system to prevent transesterification byproducts, ensuring high purity.

Mechanistic Rationale & Strategic Analysis
2.1 The "Self-Validating" System

A core requirement of high-integrity synthesis is the ability to monitor reaction progress without invasive sampling. This protocol relies on two self-validating indicators:

  • pH Transition: The reaction starts strongly basic (alkoxide). As the

    
     alkylation proceeds, the consumption of the enolate and the precipitation of sodium bromide (NaBr) visually and chemically confirm the forward reaction.
    
  • Transesterification Prevention: By matching the alkoxide base (ethoxide) to the ester group (ethyl), we eliminate the risk of mixed ester byproducts (e.g., methyl/ethyl mixtures), which are notoriously difficult to separate by distillation.

2.2 Reaction Mechanism

The synthesis proceeds via a classic enolate alkylation. The


-proton of ethyl cyanoacetate (

) is deprotonated by sodium ethoxide to form a resonance-stabilized enolate. This nucleophile attacks the primary carbon of isobutyl bromide.

Note on Sterics: Isobutyl bromide is a


-branched primary alkyl halide. While primary, the steric bulk at the 

-position retards the

rate compared to n-butyl bromide, requiring reflux conditions for completion.

ReactionMechanism Start Ethyl Cyanoacetate Enolate Stabilized Enolate (Nucleophile) Start->Enolate Deprotonation (-EtOH) Base Sodium Ethoxide (NaOEt) Base->Enolate TS SN2 Transition State Enolate->TS Nucleophilic Attack AlkylHalide Isobutyl Bromide (Electrophile) AlkylHalide->TS Product Ethyl 2-cyano-4-methylpentanoate TS->Product Bond Formation Byproduct NaBr (Precipitate) TS->Byproduct Leaving Group

Figure 1: Mechanistic pathway for the alkylation of ethyl cyanoacetate. The resonance-stabilized enolate attacks the hindered primary halide.

Reagent Architecture & Safety

Safety Warning: Sodium ethoxide is moisture-sensitive and caustic. Isobutyl bromide is an alkylating agent. Perform all operations in a fume hood.

ReagentMW ( g/mol )Density (g/mL)Equiv.RoleHazards
Ethyl Cyanoacetate 113.111.061.0SubstrateIrritant
Isobutyl Bromide 137.021.261.1ElectrophileFlammable, Irritant
Sodium Ethoxide 68.05N/A1.05BaseCorrosive, Flammable
Ethanol (Absolute) 46.070.789SolventSolventFlammable
Sodium Sulfate 142.04N/ADryingDesiccantIrritant

Note: If commercial NaOEt is unavailable, it can be prepared in situ by dissolving sodium metal (1.05 equiv) in absolute ethanol.

Detailed Experimental Protocol
Phase 1: Enolate Formation
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/nitrogen inlet), and a pressure-equalizing addition funnel.

  • Solvent System: Charge the flask with absolute ethanol (approx. 4 mL per gram of substrate).

  • Base Addition: Add Sodium Ethoxide (21% wt solution in EtOH or solid) to the flask.

    • In-situ generation: If using Na metal, add small pieces slowly to the ethanol under

      
       flow. Wait for complete dissolution.
      
  • Substrate Addition: Cool the solution to 0–5°C using an ice bath. Add Ethyl Cyanoacetate (1.0 equiv) dropwise over 15 minutes.

    • Observation: The solution may turn slightly yellow/orange, indicating enolate formation. Stir for an additional 15 minutes at 0°C.

Phase 2: Alkylation (The Critical Step)
  • Electrophile Addition: Add Isobutyl Bromide (1.1 equiv) to the addition funnel. Add it dropwise to the cold enolate solution over 20 minutes.

    • Why Slow Addition? Prevents localized high concentrations that could favor dialkylation, although steric bulk of the isobutyl group makes dialkylation less likely than with methyl iodide.

  • Reflux: Remove the ice bath. Heat the reaction mixture to reflux (

    
    C).
    
    • Duration: Reflux for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane) or GC-MS. The disappearance of ethyl cyanoacetate is the endpoint.

    • Visual Cue: A heavy white precipitate (NaBr) will form.

Phase 3: Workup & Isolation
  • Solvent Removal: Cool the mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation (reduced pressure).

  • Partition: Resuspend the residue in Diethyl Ether (or MTBE) and Water (1:1 ratio).

  • Neutralization: The aqueous layer should be neutral. If basic, adjust carefully with dilute HCl (though the reaction should consume the base).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with ether.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (

    
    ). Filter.
    
  • Concentration: Remove the ether by rotary evaporation to yield the crude oil.

Phase 4: Purification
  • Distillation: The crude product is purified by vacuum distillation.

    • Target BP:

      
      C at 15 mmHg (or 
      
      
      
      C at atm, though decomposition risk is higher at atm).
    • Fractionation: Discard the initial "forerun" (unreacted isobutyl bromide/ethanol). Collect the main fraction.

Quality Control & Characterization
TechniqueExpected Signal / Result
Appearance Clear, colorless liquid with a faint fruity/ester odor.
IR Spectroscopy 2245 cm⁻¹ (Sharp, CN stretch), 1740 cm⁻¹ (Strong, Ester C=O).
¹H NMR (CDCl₃)

4.2 (q, 2H, O-CH2-),

3.5 (t, 1H,

-CH),

1.9-1.7 (m, 3H, Isobutyl CH/CH2),

1.3 (t, 3H, Ester CH3),

0.95 (d, 6H, Isobutyl CH3s).
GC-MS Molecular Ion

= 169 m/z. Fragments at m/z 127 (loss of propene/isobutylene) and m/z 96.
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Isobutyl bromide is slow to react due to

      
      -branching.
      
    • Solution: Extend reflux time to 12 hours or add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate the more reactive Isobutyl Iodide in situ.

  • Problem: Dialkylation (impurity).

    • Cause: Excess base or rapid addition of alkyl halide.

    • Solution: Ensure strictly 1.0–1.05 equiv of base. Do not use excess base. The mono-alkylated product is less acidic than the starting material, but can still be deprotonated if excess base is present.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Database. "Ethyl 2-cyano-4-methylpentanoate (Compound)." National Center for Biotechnology Information. Accessed October 2023.[2] [Link]

  • Cope, A. C.; Holmes, H. L.; House, H. O. "The Alkylation of Esters and Nitriles." Organic Reactions, Vol 9. Wiley & Sons.

Sources

Application

Application Note &amp; Protocol: Strategic Amidation of 2-Cyano-4-methylpentanoic Acid for Pharmaceutical Intermediate Synthesis

Abstract The synthesis of amide derivatives from 2-cyano-4-methylpentanoic acid is a critical transformation in the development of various pharmaceutical agents. This document provides a comprehensive guide for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of amide derivatives from 2-cyano-4-methylpentanoic acid is a critical transformation in the development of various pharmaceutical agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient amidation of this substrate. We delve into the mechanistic rationale for reagent selection, present a robust and validated protocol, and offer in-depth troubleshooting guidance. The protocol emphasizes the use of modern coupling agents to overcome potential challenges associated with the substrate's structure, ensuring high yield and purity of the desired amide product.

Introduction: The Significance of 2-Cyano-4-methylpentanamides

Amide bonds are fundamental building blocks in a vast array of biologically active molecules. The amidation of 2-cyano-4-methylpentanoic acid, in particular, yields scaffolds that are precursors to a range of therapeutic agents. The presence of the cyano group offers a versatile handle for further chemical modifications, making these amides valuable intermediates in medicinal chemistry. However, the electron-withdrawing nature of the nitrile and the steric hindrance around the carboxylic acid can present challenges to achieving efficient amide bond formation using classical methods.[1] This guide outlines a strategic approach to navigate these challenges, ensuring a successful and reproducible synthesis.

Mechanistic Considerations for Effective Amidation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

The Role of Coupling Reagents

Modern amide synthesis relies on a variety of coupling reagents that facilitate this activation. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[2][3][4] The reaction proceeds through a highly reactive O-acylisourea intermediate.[3][5]

However, this intermediate can be unstable and prone to side reactions, including rearrangement to an inactive N-acylurea or reaction with another molecule of the carboxylic acid to form an anhydride.[3][5] To mitigate these side reactions and improve coupling efficiency, additives are often employed.

The Synergy of Additives: HOBt and HATU

Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial for efficient and clean amide bond formation, especially with challenging substrates.[6][7] These additives react with the O-acylisourea intermediate to form a more stable and reactive activated ester, which then readily reacts with the amine to yield the desired amide.[6]

For sterically hindered substrates or electron-deficient amines, more powerful coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice.[6][7][8] HATU is the uronium salt of HOAt and directly forms the highly reactive HOAt ester in the presence of a base, leading to faster reaction rates and higher yields.[9]

Experimental Protocol: Amidation of 2-Cyano-4-methylpentanoic Acid

This protocol provides a step-by-step method for the amidation of 2-cyano-4-methylpentanoic acid with a generic primary or secondary amine using EDC and HOBt. An alternative using HATU for more challenging amines is also described.

Materials and Reagents
ReagentMolar Mass ( g/mol )PurposeKey Considerations
2-Cyano-4-methylpentanoic acid141.17Starting MaterialEnsure dryness.
Amine (R-NH₂)VariesNucleophileUse a high-purity amine.
EDC·HCl191.70Coupling AgentWater-soluble carbodiimide.[4]
HOBt135.12AdditiveMinimizes side reactions and racemization.[6]
HATU380.23Coupling AgentFor sterically hindered or electron-deficient amines.[6][8]
DIPEA129.24BaseNon-nucleophilic base to neutralize acids.
Dichloromethane (DCM)84.93SolventAnhydrous grade recommended.
N,N-Dimethylformamide (DMF)73.09SolventAnhydrous grade recommended for HATU couplings.
Saturated aq. NaHCO₃-Quenching/WashTo remove acidic components.
Brine-WashTo remove water.
Anhydrous MgSO₄ or Na₂SO₄-Drying AgentTo dry the organic layer.
Step-by-Step Procedure (EDC/HOBt Protocol)
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-cyano-4-methylpentanoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Amine and HOBt: Add the desired amine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Slowly add EDC·HCl (1.2 eq) to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.[10]

Alternative Protocol for Challenging Amines (HATU)

For sterically hindered or electron-deficient amines where the EDC/HOBt protocol is sluggish, the following HATU-based procedure is recommended.[1]

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-cyano-4-methylpentanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the EDC/HOBt protocol.

Experimental Workflow Diagram

Amidation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_reagents Add Amine, Coupling Agent & Additive start->add_reagents Sequential Addition stir Stir at RT (Monitor Progress) add_reagents->stir Initiate Reaction quench Aqueous Wash (NaHCO3, Brine) stir->quench Upon Completion dry Dry Organic Layer (MgSO4/Na2SO4) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Amide Product purify->product

Caption: General workflow for the amidation of 2-cyano-4-methylpentanoic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Wet reagents or solvents.- Sterically hindered or electron-deficient amine.- Use fresh, high-quality coupling reagents.- Ensure all glassware, reagents, and solvents are anhydrous.- Switch to a more powerful coupling reagent like HATU.[6][8]
Formation of N-acylurea byproduct - Unstable O-acylisourea intermediate.- Ensure sufficient HOBt is used.- Maintain a low reaction temperature (0 °C) during EDC addition.
Unreacted Starting Material - Insufficient reaction time.- Incomplete activation.- Extend the reaction time and continue monitoring.- Increase the equivalents of the coupling agent slightly (e.g., to 1.5 eq).
Difficulty in Purification - Byproducts co-eluting with the product.- Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system.[10]

Conclusion

The amidation of 2-cyano-4-methylpentanoic acid is a readily achievable transformation with the appropriate selection of modern coupling reagents and reaction conditions. By understanding the underlying mechanism and potential pitfalls, researchers can reliably synthesize the desired amide products in high yield and purity. The protocols described herein provide a solid foundation for the synthesis of these valuable pharmaceutical intermediates.

References

  • CN103012201B - Synthetic method of 2-cyano-4'-methyl diphenyl - Google P
  • Preparation method for 2-cyano-4'-methylbiphenyl - Eureka | Patsnap. (URL: [Link])

  • The preparation method of 2-cyano-4'-methylbiphenyl - Eureka | Patsnap. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (URL: [Link])

  • Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. (URL: [Link])

  • Synthesis of Cyanamides via a One-Pot Oxidation–Cyanation of Primary and Secondary Amines | Organic Letters - ACS Publications. (URL: [Link])

  • Amine synthesis by amide reduction - Organic Chemistry Portal. (URL: [Link])

  • Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids - Chemical Communications (RSC Publishing). (URL: [Link])

  • CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl - Google P
  • Carbodiimide - Wikipedia. (URL: [Link])

  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (URL: [Link])

  • What is the best technique for amide purification? - ResearchGate. (URL: [Link])

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate. (URL: [Link])

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC. (URL: [Link])

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (URL: [Link])

  • A Solid-Phase Route to N-Cyanoamides | Organic Letters - ACS Publications. (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (URL: [Link])

  • Oxidation of amine α-carbon to amide: a review on direct methods to access the amide functionality - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed. (URL: [Link])

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Method

Application Notes &amp; Protocols: The Strategic Use of α-Cyano Carboxylic Acid Precursors in the Synthesis of Amino Acids

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing α-amino acids, with a particular focus on the...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing α-amino acids, with a particular focus on the strategic use of α-cyano intermediates. While referencing 2-Cyano-4-methylpentanoic acid, this document elucidates its role within the broader, more established context of the Strecker and related syntheses. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical considerations for achieving desired product yields and purity. The causality behind experimental choices is emphasized to empower researchers in adapting and troubleshooting these powerful synthetic methods.

Introduction: The Central Role of α-Cyano Intermediates in Amino Acid Synthesis

The synthesis of non-proteinogenic and natural α-amino acids is a cornerstone of medicinal chemistry and drug development. These molecules serve as chiral building blocks for a vast array of pharmaceuticals, peptidomimetics, and bioactive compounds. Among the various synthetic strategies, those proceeding through α-cyano intermediates, such as the venerable Strecker synthesis, remain highly relevant due to their efficiency and versatility.[1][2][3]

The compound 2-Cyano-4-methylpentanoic acid is structurally analogous to the amino acid Leucine, with a nitrile group in place of the α-amino group. While not a typical starting material itself, its structure points directly to the key synthetic intermediate in the Strecker synthesis of Leucine: the α-aminonitrile. This guide will focus on the established and robust methods for synthesizing amino acids, like Leucine, via the formation and subsequent hydrolysis of such α-aminonitrile intermediates.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reagents and intermediates is critical for safe handling, accurate measurement, and successful execution of the synthesis.

Property2-Cyano-4-methylpentanoic acidIsovaleraldehyde (3-Methylbutanal)L-Leucine
CAS Number 18283-41-5[4][5]590-86-361-90-5[6][7]
Molecular Formula C₇H₁₁NO₂[4][5]C₅H₁₀OC₆H₁₃NO₂[6][7]
Molecular Weight 141.17 g/mol [4][5]86.13 g/mol 131.17 g/mol [6][7]
IUPAC Name 2-Cyano-4-methylpentanoic acid[4]3-Methylbutanal(2S)-2-Amino-4-methylpentanoic acid[6]
Appearance Data not widely availableColorless liquidWhite crystalline powder[6]
Boiling Point Data not widely available92 °CDecomposes
Solubility Data not widely availableSlightly soluble in waterSoluble in water

Core Directive: The Strecker Synthesis of α-Amino Acids

The Strecker synthesis is a powerful, one-pot, three-component reaction that produces an α-aminonitrile from an aldehyde or ketone, ammonia, and a cyanide source.[1][3] This aminonitrile is then hydrolyzed to yield the final α-amino acid. This two-step process is a classic and highly effective method for producing racemic amino acids.[2]

Logical Framework: Why the Strecker Synthesis?

The choice of the Strecker synthesis is dictated by its convergence and atom economy. It assembles the core structure of the amino acid from simple, readily available precursors in a single pot. The α-aminonitrile intermediate is relatively stable and can be isolated, or more commonly, hydrolyzed in situ or in a subsequent step. This pathway is particularly well-suited for the synthesis of Leucine from Isovaleraldehyde.

Strecker_Workflow Aldehyde Isovaleraldehyde Aminonitrile α-Aminonitrile Intermediate (2-Amino-4-methylpentanenitrile) Aldehyde->Aminonitrile Strecker Reaction Reagents NH₃ + KCN Reagents->Aminonitrile AminoAcid Racemic Leucine Aminonitrile->AminoAcid Hydrolysis Hydrolysis Acid or Base Hydrolysis (H₃O⁺) Hydrolysis->AminoAcid

Caption: General workflow for the Strecker synthesis of Leucine.

Part A: Synthesis of the α-Aminonitrile Intermediate

Mechanism Deep-Dive: The reaction initiates with the formation of an imine from the aldehyde and ammonia. The aldehyde's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by ammonia. Subsequent dehydration yields a protonated imine (an iminium ion), which is a key electrophilic intermediate. The cyanide ion then attacks the iminium carbon to form the stable α-aminonitrile.[1]

Strecker_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cyanide Attack Aldehyde Isovaleraldehyde (R-CHO) Iminium Iminium Ion (R-CH=NH₂⁺) Aldehyde->Iminium + NH₃, - H₂O Ammonia Ammonia (NH₃) Ammonia->Iminium Aminonitrile α-Aminonitrile (R-CH(NH₂)CN) Iminium->Aminonitrile Cyanide Cyanide Ion (CN⁻) Cyanide->Aminonitrile

Caption: Mechanism of α-aminonitrile formation in the Strecker synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methylpentanenitrile

  • Safety First: This protocol involves the use of potassium cyanide, which is highly toxic. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and be trained in its use. Neutralize all cyanide-containing waste with bleach before disposal.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add ammonium chloride (NH₄Cl, 5.88 g, 0.11 mol).

  • Reagent Addition: Add 40 mL of concentrated aqueous ammonia (NH₄OH) and cool the mixture to 10-15 °C in an ice-water bath.

  • Cyanide Solution: In a separate beaker, dissolve potassium cyanide (KCN, 6.51 g, 0.10 mol) in 20 mL of deionized water. Extreme caution is advised.

  • Aldehyde Addition: Slowly add isovaleraldehyde (8.61 g, 0.10 mol) to the stirred ammonia solution over 15 minutes, maintaining the temperature below 20 °C.

  • Cyanide Addition: Add the KCN solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The reaction mixture will separate into two layers.

  • Work-up: Separate the upper organic layer. Extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine the organic layer and the ether extracts.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Part B: Hydrolysis of the α-Aminonitrile to Leucine

Mechanism Deep-Dive: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid.[8] Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water.[9] This leads to an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium ion.[8] Basic hydrolysis involves the attack of a hydroxide ion on the nitrile carbon, also proceeding through an amide intermediate to yield a carboxylate salt.[10]

Experimental Protocol: Acid Hydrolysis to (DL)-Leucine

  • Reaction Setup: Place the crude 2-amino-4-methylpentanenitrile from the previous step into a 500 mL round-bottom flask.

  • Acid Addition: Add 150 mL of concentrated hydrochloric acid (HCl). Caution: This is a highly corrosive acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The hydrolysis is typically complete in 4-6 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Ammonium chloride may precipitate.

  • Concentration: Remove the excess HCl by rotary evaporation under reduced pressure.

  • pH Adjustment & Isolation: Dissolve the resulting solid residue in a minimum amount of deionized water. Adjust the pH to the isoelectric point of Leucine (~pH 6.0) by the slow addition of a base, such as ammonium hydroxide or sodium hydroxide solution. The racemic Leucine will precipitate out of the solution.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

  • Drying: Dry the purified (DL)-Leucine in a vacuum oven.

StepKey ReagentsTypical YieldPurity Assessment
α-Aminonitrile Synthesis Isovaleraldehyde, NH₄Cl, KCN80-90% (crude)¹H NMR, IR Spectroscopy
Hydrolysis to Leucine α-Aminonitrile, Conc. HCl70-85% (from aminonitrile)Melting Point, NMR, HPLC

Alternative Pathway: The Bucherer-Bergs Reaction

A closely related alternative is the Bucherer-Bergs reaction, which uses ammonium carbonate and potassium cyanide to convert aldehydes or ketones into hydantoins.[11][12] These hydantoin rings can then be hydrolyzed under harsh acidic or basic conditions to yield the desired amino acid.

Causality Insight: The Bucherer-Bergs reaction is often preferred for ketones, which may react sluggishly in the Strecker synthesis. The hydantoin intermediate is highly crystalline and easily purified, which can be an advantage. However, the subsequent hydrolysis of the stable hydantoin ring typically requires more forcing conditions than the hydrolysis of an α-aminonitrile.

Bucherer_Bergs Ketone Aldehyde or Ketone Hydantoin Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs Reagents (NH₄)₂CO₃ + KCN Reagents->Hydantoin AminoAcid Amino Acid Hydantoin->AminoAcid Hydrolysis Hydrolysis Strong Acid/Base Hydrolysis Hydrolysis->AminoAcid

Caption: General workflow for the Bucherer-Bergs amino acid synthesis.

Critical Consideration: Enantioselectivity

The methods described above produce racemic mixtures of amino acids (equal amounts of D and L enantiomers).[13] For most biological and pharmaceutical applications, a single enantiomer (typically the L-form) is required.[13] Achieving this involves two primary strategies:

  • Resolution of the Racemic Mixture: This involves separating the enantiomers of the final amino acid product. Classical resolution involves forming diastereomeric salts with a chiral resolving agent. Enzymatic resolution, where an enzyme selectively acts on one enantiomer, is also a powerful technique.

  • Asymmetric Synthesis: This approach aims to produce only the desired enantiomer from the start. This can be achieved by using a chiral auxiliary or a chiral catalyst in the Strecker reaction (Asymmetric Strecker Reaction) to control the stereochemistry of the cyanide addition.[14][15]

Conclusion

The synthesis of amino acids via α-cyano intermediates is a robust and versatile strategy. While 2-Cyano-4-methylpentanoic acid itself is not a common starting point, its structure is a signpost pointing to the α-aminonitrile intermediate central to the Strecker synthesis of Leucine. By understanding the mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively synthesize a wide range of α-amino acids. For applications requiring stereochemical purity, the subsequent resolution of the racemic product or the application of more advanced asymmetric synthetic methods is essential.

References

  • ACS Earth and Space Chemistry. (2022). Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis.
  • PubChem - NIH. (n.d.). 2-Cyano-4-methylpentanoic acid.
  • Britannica. (2026). Leucine.
  • ACS Publications. (n.d.).
  • Guidechem. (n.d.). 2-cyano-4-methylpentanoic acid 18283-41-5 wiki.
  • ResearchGate. (n.d.). Enantioselective synthesis of isotopically labelled stable isotopes of L-leucine or isoleucine.
  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
  • MDPI. (n.d.). Enantioanalysis of Leucine in Whole Blood Samples Using Enantioselective, Stochastic Sensors.
  • Chemistry LibreTexts. (2024). Synthesis of Amino Acids.
  • Angene Chemical. (n.d.). 2-cyano-4-methylpentanoic acid (CAS# 18283-41-5).
  • YouTube. (2020). Amino Acid Synthesis by Leverage the Gabriel Synthesis.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • ResearchGate. (2016).
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ChemicalBook. (2023). 2-Cyano-4-Methylhexanoic Acid Ethyl Ester.
  • MetwareBio. (n.d.). Leucine.
  • PubChem - NIH. (n.d.). 4-Cyano-2-methylpentanoic acid.
  • Wikipedia. (n.d.). Amino acid synthesis.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles.
  • CymitQuimica. (n.d.). 2-Cyano-4-methylhexanoic Acid Ethyl Ester.
  • YouTube. (2020). Hydrolysis of Nitriles to Form Carboxylic Acids.
  • Wikipedia. (n.d.). Leucine.
  • Khan Academy. (n.d.). Alpha amino acid synthesis.
  • Journal of Clinical Investig
  • Journal of the American Chemical Society. (n.d.). pH-Dependent Chemoselective Synthesis of α-Amino Acids.
  • Google Patents. (n.d.). Method for synthesizing L-2-methyl norleucine.
  • Google Patents. (n.d.). Process for producing L-leucine.
  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2022). Synthesis of Amino Acids.
  • Journal of the American Chemical Society. (n.d.). New synthesis of .alpha.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction.
  • ACS Publications. (n.d.). A Scalable Synthesis of l-Leucine-N-carboxyanhydride.
  • Master Organic Chemistry. (2017).
  • PubChem - NIH. (n.d.). L-Leucine.
  • PMC. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Google Patents. (n.d.).
  • Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
  • YouTube. (2021). Bucherer-Bergs Reaction Mechanism.
  • Wikipedia. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Cyano-4-methylpentanoic Acid Synthesis

Executive Summary & Molecule Profile Target Molecule: 2-Cyano-4-methylpentanoic acid (CMPA) CAS Registry Number: 16532-68-2 (Generic reference for related isomers) Primary Application: Key intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Cyano-4-methylpentanoic acid (CMPA) CAS Registry Number: 16532-68-2 (Generic reference for related isomers) Primary Application: Key intermediate in the synthesis of Pregabalin (Lyrica) and other


-amino acid analogs (leucine mimics).[1]
Critical Challenge:  The synthesis is deceptively simple but prone to low yields due to two competing factors:
  • Steric Hindrance: The isobutyl group is

    
    -branched, making nucleophilic substitution (
    
    
    
    ) sluggish and promoting elimination (
    
    
    ).[1]
  • Thermal Instability: As an

    
    -cyano acid, the product is prone to thermal decarboxylation to form 2-methylpentanenitrile.[1]
    

This guide provides technical protocols to bypass these bottlenecks using Phase Transfer Catalysis (PTC) and Controlled Hydrolysis .[1]

Synthesis Pathways & Decision Logic

Before troubleshooting, verify you are using the correct route for your scale and equipment.

CMPA_Synthesis Start Select Precursors RouteA Route A: Alkylation (Ethyl Cyanoacetate + Isobutyl Bromide) Start->RouteA Standard Lab/Pilot RouteB Route B: Knoevenagel (Isobutyraldehyde + Cyanoacetic Acid) Start->RouteB Alternative (If Alkylation fails) StepA1 Alkylation (Risk: E2 Elimination) RouteA->StepA1 StepB1 Condensation (Risk: Polymerization) RouteB->StepB1 CommonStep Hydrolysis (Risk: Decarboxylation) StepA1->CommonStep Saponification StepB2 Reduction (NaBH4 or H2/Pd) StepB1->StepB2 Final 2-Cyano-4-methylpentanoic Acid StepB2->Final Direct Acid Route CommonStep->Final

Figure 1: Decision matrix for synthetic routes. Route A is preferred for scalability but requires strict control of elimination side-reactions.[1]

Module 1: Optimizing the Alkylation Step

Context: The reaction of ethyl cyanoacetate with isobutyl bromide is the most common failure point. The isobutyl group's steric bulk significantly retards the


 attack, allowing the base to act as a nucleophile (transesterification) or a base (elimination of HBr to form isobutylene).
Troubleshooting Protocol A: Low Conversion / High Starting Material

Root Cause: The enolate of ethyl cyanoacetate is not reactive enough, or the alkyl halide is too hindered. The Fix: Switch to Phase Transfer Catalysis (PTC) . This avoids the use of ethoxide bases (which cause transesterification) and increases the reactivity of the enolate "naked anion" in the organic phase.

Optimized Protocol (PTC Method):

  • Reagents:

    • Ethyl Cyanoacetate (1.0 eq)[1]

    • Isobutyl Bromide (1.2 - 1.5 eq) — Excess is crucial to account for volatility and elimination.[1]

    • Base: Solid

      
       (2.0 eq) or 50% NaOH (aqueous).
      
    • Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5 mol% .[1]

    • Solvent: Acetonitrile (MeCN) or Toluene (if using aqueous NaOH).[1]

  • Procedure:

    • Mix Ethyl Cyanoacetate, Base, and Catalyst in the solvent.

    • Heat to 60°C.

    • Add Isobutyl Bromide dropwise over 1 hour. (Dumping it all in promotes dialkylation).[1]

    • Reflux (80-90°C) for 12-24 hours.[1] Monitor via GC-MS.[1]

  • Critical Control Point:

    • Add KI (Potassium Iodide) at 10 mol% . This performs an in situ Finkelstein reaction, converting the sluggish Isobutyl Bromide into the highly reactive Isobutyl Iodide. This is the single most effective yield booster for this specific substrate.[1]

Troubleshooting Protocol B: Formation of Dialkylated Impurity

Root Cause: The mono-alkylated product is more acidic (and thus more reactive) than the starting material, or local concentration of base is too high. The Fix:

  • Stoichiometry: Ensure the Alkyl Halide is the limiting reagent relative to the active enolate, or use a large excess of the cyanoacetate (recoverable).

  • Base Choice: Switch from NaOEt (strong base) to

    
     (mild base).[1] The carbonate is basic enough to deprotonate the starting material but less likely to deprotonate the mono-alkylated product rapidly.[1]
    

Module 2: Hydrolysis without Decarboxylation

Context: Once you have Ethyl 2-cyano-4-methylpentanoate, you must hydrolyze the ester to the acid. The Trap: Heating an


-cyano acid causes it to lose 

and become 2-methylpentanenitrile.[1]

Optimized Hydrolysis Protocol:

ParameterStandard Condition (High Risk)Optimized Condition (High Yield)
Base NaOH / RefluxLiOH (Lithium Hydroxide) / THF:Water (2:1)
Temperature 80°C - 100°C0°C

Room Temp (Max 25°C)
Acidification HCl to pH 1H3PO4 or Acetic Acid to pH 3-4
Isolation DistillationExtraction (DCM or EtOAc)

Step-by-Step:

  • Dissolve the ester in THF/Water (2:1).[1]

  • Add LiOH (2.5 eq) at 0°C.

  • Stir at room temperature. Do not heat. Monitor by TLC (disappearance of ester spot).[1]

  • Workup:

    • Wash the basic aqueous layer with MTBE (removes unreacted ester/impurities).

    • Cool the aqueous layer to 0°C.[1][2]

    • Acidify slowly to pH 3.5 - 4.0. Do not go to pH 1 , as strong acid catalyzes the hydrolysis of the Cyano group to an Amide.

    • Extract immediately with Ethyl Acetate.[1]

    • Dry over

      
       and evaporate at low temperature (<40°C) .[1]
      

Module 3: The Knoevenagel Alternative

If the alkylation route is chemically forbidden due to specific impurity profiles, use the Condensation-Reduction route.

Reaction: Isobutyraldehyde + Cyanoacetic Acid


 Intermediate 

Product.[1][2]

Key Technical Insight: Use Isobutyraldehyde (2-methylpropanal), not Isovaleraldehyde.

  • Isobutyraldehyde (3 carbons + CHO) + Cyanoacetic Acid (2 carbons)

    
     5 Carbon skeleton + COOH.[1]
    
  • The condensation product is 2-cyano-4-methyl-2-pentenoic acid .[1][2]

One-Pot Protocol:

  • Dissolve Cyanoacetic acid (1 eq) and Isobutyraldehyde (1.1 eq) in water/ethanol.

  • Add catalytic

    
    -alanine or piperidine.[1]
    
  • Stir at RT until solid precipitates (the unsaturated acid).

  • Reduction: Without isolation, cool to 0°C. Add

    
     (to solubilize) followed by 
    
    
    
    (0.5 eq) slowly.
  • Why this works: The conjugated double bond is reduced specifically, leaving the CN group intact.

FAQ: Troubleshooting & Diagnostics

Q: I see a large peak at M-44 in my MS. What is it? A: That is the decarboxylated product (2-methylpentanenitrile).[1] It means your workup or reaction temperature was too high.[1] Keep all post-hydrolysis steps below 40°C.[1]

Q: My yield is 30%, and I smell a strong olefinic odor. A: You are eliminating isobutyl bromide to isobutylene.

  • Immediate Action: Lower the reaction temperature of the alkylation step and extend the time.

  • Secondary Action: Switch to the PTC method (Protocol A) and add Potassium Iodide (KI).

Q: The product is solidifying into a gum. A: CMPA is often a low-melting solid or viscous oil.[1] Crystallization is difficult.[1] Purify via acid-base extraction:

  • Dissolve crude in sat.[1]

    
    .
    
  • Wash with Toluene (discards non-acidic impurities).[1]

  • Acidify aqueous layer and extract with DCM.[1]

Diagnostic Logic Map

Use this flow to diagnose yield losses in real-time.

Troubleshooting Problem Yield < 60% Check1 Check GC-MS of Crude Alkylation Problem->Check1 Isobutylene Peak: Isobutylene/Gas Evolution? Check1->Isobutylene Dialkyl Peak: High MW (Dialkylated)? Check1->Dialkyl NoRxn Peak: Starting Material? Check1->NoRxn Sol1 Fix: Lower Temp, Add KI, Use PTC Isobutylene->Sol1 Sol2 Fix: Reduce Base Eq, Slow Addition of R-Br Dialkyl->Sol2 Sol3 Fix: Check Reagent Quality, Dry Solvent NoRxn->Sol3 Check2 Hydrolysis Step Check Sol1->Check2 Sol2->Check2 Sol3->Check2 Decarb Product is Nitrile (No COOH)? Check2->Decarb Amide Product is Amide (No CN)? Check2->Amide Sol4 Fix: Reduce Workup Temp (<40°C) Decarb->Sol4 Sol5 Fix: Use LiOH @ 0°C, Avoid Strong Acid pH < 3 Amide->Sol5

Figure 2: Troubleshooting logic for yield loss identification.

References

  • Pfizer Inc. (2008).[1] Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives and of pregabalin.[1] World Intellectual Property Organization.[1] WO2008062308.[1] (Describes the cyanoacetate alkylation logic and hydrolysis controls).

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][3][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts.[1] Journal of the American Chemical Society, 93(1), 195-199. (Foundational text for PTC alkylation improvements).[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for Knoevenagel condensation and cyanoacetate alkylation protocols).

  • Org. Synth. (1943).[1] Ethyl (1-Ethylpropyl)acetoacetate (Alkylation of beta-keto esters/nitriles).[1] Organic Syntheses, Coll.[1] Vol. 2, p.264.[1] (Analogous procedure for alkylation of active methylene compounds with hindered halides).[1]

Sources

Optimization

Technical Support Hub: Alkylation of Ethyl Cyanoacetate with Isobutyl Bromide

Subject: Troubleshooting & Optimization Guide for SN2 Alkylation of Active Methylenes with Beta-Branched Halides. Ticket ID: ECA-ISO-001 Support Level: Tier 3 (Senior Application Scientist)[1] Diagnostic Overview (The "T...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for SN2 Alkylation of Active Methylenes with Beta-Branched Halides. Ticket ID: ECA-ISO-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Overview (The "Triage")

If you are experiencing low yields or unexpected byproducts in this specific reaction, you are likely fighting the "Isobutyl Effect." Unlike n-butyl bromide, isobutyl bromide possesses significant steric bulk at the


-position.[1] This structural feature drastically retards the SN2 rate, allowing side reactions—specifically elimination and dialkylation—to compete more effectively.[1]
Quick Symptom Checker
SymptomDiagnosisRoot Cause
Gas evolution (bubbling) during heatingElimination (E2) Isobutyl bromide is dehydrohalogenating to form isobutylene gas.[1]
Product is an oil that won't crystallize (or impure NMR)Dialkylation Presence of diethyl isobutyl(isobutyl)cyanoacetate.[1]
Recovered Starting Material (High RSM)Steric Hindrance The reaction is too slow; insufficient time or temperature.[1]
Ester/Nitrile loss Hydrolysis Wet solvent or improper aqueous workup.[1]

Critical Mechanism Analysis

To solve the problem, you must visualize the competition occurring in your flask. The ethyl cyanoacetate anion (enolate) is an ambident nucleophile, but C-alkylation is preferred.[1]

The Central Conflict:

  • Desired Path (SN2): The enolate attacks the

    
    -carbon of isobutyl bromide. Obstacle: The two methyl groups on the 
    
    
    
    -carbon of the bromide act as a "shield," blocking the backside attack trajectory.
  • Competitor Path (E2): The basic enolate (or excess alkoxide base) acts as a base, abstracting a proton from the isobutyl bromide.[1] Result: Formation of isobutylene (gas) and loss of alkylating agent.[1]

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways ECA Ethyl Cyanoacetate (Starting Material) Enolate Enolate Anion (Nucleophile) ECA->Enolate Deprotonation Base Base (NaOEt) Base->Enolate Product Mono-Alkylated Product (Ethyl 2-cyano-4-methylpentanoate) Enolate->Product SN2 (Slow due to steric bulk) Dialkyl Dialkylated Byproduct (Impurity) Enolate->Dialkyl 2nd Alkylation (If excess Base/RX) Isobutylene Isobutylene Gas (Elimination Product) Enolate->Isobutylene Acts as Base SelfCond Self-Condensation (Polymer/Oligomer) Enolate->SelfCond Knoevenagel (If RX is too slow) IsoBuBr Isobutyl Bromide (Electrophile) IsoBuBr->Product IsoBuBr->Dialkyl IsoBuBr->Isobutylene E2 Elimination (High Temp/Strong Base)

Caption: Kinetic competition between the desired SN2 pathway (Blue) and the parasitic E2/Dialkylation pathways (Red).

Troubleshooting Modules (FAQs)

Module A: Managing Elimination (The Gas Problem)

Q: I see bubbling when I heat the reaction, and my yield is low. What is happening? A: You are witnessing the formation of isobutylene.[1] Because the SN2 attack is sterically hindered, the activation energy for substitution is higher. If you heat too aggressively, the system crosses the activation energy for Elimination (E2) instead.

  • Solution 1 (Temperature Control): Do not reflux vigorously immediately. Allow the reaction to proceed at

    
     for a longer duration rather than 
    
    
    
    for a short time.
  • Solution 2 (Solvent Switch): If using ethanol, the reaction is slower (protic solvent solvates the nucleophile). Switching to a polar aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO often favors SN2 over E2 by making the enolate "naked" and more reactive, allowing you to run at lower temperatures [1].[1]

Module B: Preventing Dialkylation

Q: NMR shows a mixture of mono- and di-alkylated products. How do I stop the second alkylation? A: The mono-alkylated product still has one acidic proton. As the reaction proceeds, the concentration of the mono-product increases. If excess base is present, it will deprotonate the product, which then competes for the remaining isobutyl bromide.[1]

  • Stoichiometry is Key: Never use excess base. Use exactly 1.0 equivalent of base relative to ethyl cyanoacetate.[1]

  • Reagent Order: Ensure the base is fully consumed by the ethyl cyanoacetate before adding the alkyl halide.

  • Excess Starting Material: Use a slight excess of ethyl cyanoacetate (1.1 eq) relative to the base and alkyl halide.[1] It is easier to distill off unreacted starting material than to separate the dialkylated byproduct.[1]

Module C: "The Reaction is Too Slow"

Q: After 24 hours, I still have 50% unreacted starting material. A: This is the classic signature of beta-branching. The nucleophile cannot easily access the electrophilic carbon.

  • The Finkelstein Catalyst: Add 10 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

    • Mechanism:[1][2][3][4][5][6] The iodide displaces the bromide to form Isobutyl Iodide in situ. Iodide is a better leaving group, and the C-I bond is longer/weaker, making the subsequent attack by the enolate faster [2].

Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-cyano-4-methylpentanoate. Scale: 100 mmol basis.

Reagents
  • Ethyl Cyanoacetate: 11.3 g (100 mmol)[1]

  • Sodium Ethoxide (21 wt% in EtOH): 32.4 g (100 mmol) [Note: Commercial solution preferred for accuracy]

  • Isobutyl Bromide: 13.7 g (100 mmol)[1]

  • Potassium Iodide (Catalyst): 1.66 g (10 mmol)

  • Solvent: Absolute Ethanol (100 mL)

Step-by-Step Procedure
  • Enolate Formation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), charge the Sodium Ethoxide solution.

  • Addition: Add the Ethyl Cyanoacetate dropwise over 15 minutes at room temperature. The solution may turn slightly yellow (enolate formation).[1] Stir for an additional 15 minutes to ensure complete deprotonation.

  • Catalyst & Alkylating Agent: Add the Potassium Iodide followed by the Isobutyl Bromide in one portion.[1]

  • Reaction:

    • Heat the mixture to a gentle reflux (

      
      ) for 4–6 hours.
      
    • Checkpoint: Monitor by TLC or GC.[1] If conversion is <50% after 4 hours, extend time rather than increasing heat.

  • Workup:

    • Cool to room temperature.[1][5][7] The solid precipitate is Sodium Bromide (NaBr).[1]

    • Rotary evaporate the ethanol to reduce volume by ~80%.[1]

    • Pour residue into 100 mL ice water.[1]

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).[1]
      
  • Purification:

    • Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

    • Distillation: Distill under reduced pressure. (Boiling point approx. 97–98°C at 16 mmHg [3]).[1][7]

Data Table: Expected Outcomes
ParameterValueNotes
Typical Yield 65 - 75%Lower than n-butyl (typically >85%) due to steric loss.[1]
Refractive Index (

)
~1.4240Check against literature for purity confirmation.
Major Impurity Ethyl 2-cyano-2-isobutyl-4-methylpentanoateDialkylated product (High BP).[1]

References

  • Solvent Effects in Alkylation: Parker, A. J.[1] "Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions." Chemical Reviews, vol. 69, no.[1] 1, 1969, pp. 1–32.[1] Link

  • Finkelstein Catalysis: Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1] Berichte der deutschen chemischen Gesellschaft, vol. 43, no. 2, 1910, pp. 1528–1532.[1] Link

  • Physical Properties & Protocol Basis: "Ethyl Cyanoacetate."[1][7][8] Organic Syntheses, Coll.[1][9] Vol. 1, p. 254 (1941).[1] Link

  • Steric Hindrance in SN2: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley-Interscience, 2007.[1] (Section 10-5: The Effect of the Substrate).

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrolysis of Substituted Cyanoacetates

Status: Online Current Operator: Senior Application Scientist Ticket Focus: Selective Ester Hydrolysis, Decarboxylation Prevention, Yield Optimization Part 1: The Knowledge Base (Core Logic) Welcome to the Cyanoacetate H...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Operator: Senior Application Scientist Ticket Focus: Selective Ester Hydrolysis, Decarboxylation Prevention, Yield Optimization

Part 1: The Knowledge Base (Core Logic)

Welcome to the Cyanoacetate Hydrolysis Support Center. This guide addresses the specific chemospecificity challenges inherent to substituted cyanoacetates (


). Unlike simple esters, these substrates possess two hydrolyzable groups (nitrile and ester) and an acidic 

-proton that predisposes the product to spontaneous decarboxylation.
The Chemoselectivity Landscape

To successfully isolate the cyanoacetic acid (


), you must navigate a narrow thermodynamic and kinetic window.
  • The Nitrile Challenge: The nitrile group (

    
    ) is generally more resistant to hydrolysis than the ester. However, under forcing conditions (high heat, strong mineral acids, or prolonged exposure to hydroxide), it will hydrolyze first to the primary amide and then to the carboxylic acid (malonic acid derivative).
    
  • The Decarboxylation Trap: Once the ester is hydrolyzed to the free acid, the electron-withdrawing cyano group facilitates decarboxylation upon heating, especially if the

    
    -carbon is tertiary or quaternary.
    
Decision Logic: Reaction Pathways

The following diagram illustrates the competing pathways. Your goal is to stabilize the Target Acid node while avoiding the red "Failure Modes."

CyanoacetateHydrolysis Start Substituted Cyanoacetate Ester (NC-CH(R)-COOR') Target Target: Cyanoacetic Acid (NC-CH(R)-COOH) Start->Target Mild Base (LiOH) or Enzyme (PLE) Amide Side Product: Amide (H2NOC-CH(R)-COOR') Start->Amide Strong Acid/Base High Temp Malonic Over-Hydrolysis: Malonic Acid Deriv. (HOOC-CH(R)-COOH) Target->Malonic Prolonged Exposure Decarb Failure Mode: Nitrile (Decarboxylated) (NC-CH2(R)) Target->Decarb Heat (>50°C) Acidic Workup

Figure 1: Reaction pathway analysis for substituted cyanoacetates. The green path represents the optimal hydrolysis window.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #401: "My nitrile group hydrolyzed to an amide."

User: I used 2M NaOH at reflux to hydrolyze the ethyl ester. NMR shows a mixture of starting material and a primary amide. What happened?

Scientist Diagnosis: You exceeded the kinetic selectivity window. While esters hydrolyze faster than nitriles, refluxing aqueous NaOH provides enough energy to hydrate the nitrile to an amide (and eventually the acid).

Solution Protocol: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture at room temperature or


.
  • Why LiOH? Lithium is a weaker Lewis acid than Sodium, making the hydroxide slightly less aggressive, but more importantly, LiOH hydrolysis in THF/Water is a standard "soft" hydrolysis method that typically spares nitriles [1].

  • Temperature Control: Never reflux a cyanoacetate unless you intend to decarboxylate or fully hydrolyze to the malonate. Keep the reaction

    
    .
    
Ticket #402: "I isolated the product, but it bubbled and turned into a simple nitrile."

User: After hydrolysis, I acidified the solution to pH 1 and rotary evaporated the solvent at


. The mass spec shows I lost 44 mass units (

).

Scientist Diagnosis: You triggered thermal decarboxylation. Cyanoacetic acids are unstable


-cyano acids. Similar to 

-keto acids, they decarboxylate readily when heated, especially in their protonated form.

Solution Protocol:

  • Controlled Acidification: Acidify to pH 3–4 (just below the pKa of ~2.5) rather than pH 1. Excess strong acid catalyzes decarboxylation.

  • Cold Workup: Perform the extraction with cold ethyl acetate (

    
    ).
    
  • Solvent Removal: Do not use a water bath

    
    . If the product is an oil, consider lyophilization (freeze-drying) instead of rotary evaporation to remove the final traces of water without heat.
    
Ticket #403: "My product is stuck in the water phase."

User: I hydrolyzed a small, polar cyanoacetate. After acidifying, I extracted with ether, but the organic layer is empty.

Scientist Diagnosis: Cyanoacetic acids are highly polar and water-soluble due to the cyano group and the carboxylic acid. Ether is too non-polar to extract them efficiently.

Solution Protocol:

  • Salting Out: Saturate the aqueous phase with solid NaCl before extraction. This leverages the "salting out" effect, forcing the organic substrate into the organic phase.

  • Solvent Switch: Use Ethyl Acetate or THF/Ethyl Acetate (1:1) for extraction. These are more polar than ether.

  • Continuous Extraction: For very stubborn substrates, use a continuous liquid-liquid extractor for 12–24 hours.

Part 3: Standardized Protocols

Method A: Chemoselective Base Hydrolysis (Standard)

Best for: Most substituted cyanoacetates stable to mild base.

Reagents:

  • Substrate (1.0 equiv)

  • LiOH

    
    H
    
    
    
    O (1.2 – 1.5 equiv)
  • Solvent: THF : Water (3:1 ratio)

Procedure:

  • Dissolve the substrate in THF (0.2 M concentration).

  • Cool the solution to

    
     in an ice bath.
    
  • Add the solution of LiOH in water dropwise.

  • Allow to warm to room temperature (20–25°C). Do not heat.

  • Monitor by TLC/LCMS every 30 minutes. Stop immediately upon consumption of starting material (usually 1–4 hours).

  • Workup: Dilute with EtOAc. Acidify aqueous layer carefully with 1M HCl to pH ~3 at

    
    . Extract immediately with EtOAc (3x). Dry over Na
    
    
    
    SO
    
    
    and concentrate in vacuo at
    
    
    .
Method B: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Acid/Base sensitive substrates, chiral resolution, or highly prone-to-decarboxylation substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Pig Liver Esterase (PLE) (approx. 100 units/mmol)

  • Buffer: Phosphate buffer (pH 7.0 - 7.5)

  • Co-solvent: Acetone or DMSO (max 10% v/v)

Procedure:

  • Suspend the substrate in the phosphate buffer (add co-solvent if solubility is poor).

  • Add PLE.

  • Stir gently at room temperature. Maintain pH by automatic titration with 0.1M NaOH (pH-stat) or periodic manual adjustment.

  • Why this works: Enzymes operate at neutral pH, completely avoiding the risk of nitrile hydrolysis or acid-catalyzed decarboxylation [2].

Method C: Comparative Data Table[1]
FeatureMethod A: LiOH/THFMethod B: Enzymatic (PLE)Method C: Acidic (HCl)
Selectivity (Ester vs CN) High (at low temp)ExcellentLow (Risk of amide)
Decarboxylation Risk Low (if workup is cold)Very LowHigh (requires heat)
Reaction Time 1 - 4 Hours12 - 48 Hours4 - 12 Hours
Scalability HighLow/MediumHigh
Cost LowHighVery Low

References

  • Lithium Hydroxide for Mild Ester Hydrolysis Source: Organic Chemistry Portal. "Hydrolysis of Esters." URL:[Link]

  • Enzymatic Hydrolysis of Cyanoesters Source: National Institutes of Health (PubMed). "Enzymatic Hydrolysis of Polyester Thin Films." (Demonstrates specificity of esterases vs polymer backbones/side chains). URL:[Link]

  • Nitrile Hydrolysis Conditions Source: Chemistry LibreTexts. "21.5: Hydrolysis of Nitriles." URL:[Link]

Optimization

stability issues of 2-Cyano-4-methylpentanoic acid under reaction conditions

Technical Support Center: Stability of 2-Cyano-4-methylpentanoic acid A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-Cyano-4-methylpentanoic acid is a specialized chemical entity wi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 2-Cyano-4-methylpentanoic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Cyano-4-methylpentanoic acid is a specialized chemical entity with limited publicly available, compound-specific stability data. This guide is therefore predicated on established principles of organic chemistry pertaining to its constituent functional groups—a nitrile and a carboxylic acid. The troubleshooting and experimental advice provided is based on the predictable reactivity of these groups and should be adapted and verified for your specific experimental context.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Cyano-4-methylpentanoic acid?

A1: The primary stability concerns for this bifunctional molecule revolve around the reactivity of the nitrile and carboxylic acid groups, particularly their interaction and susceptibility to common reaction conditions. The main potential degradation pathways are:

  • Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed under either acidic or basic conditions. This typically occurs in a two-step process, first forming an amide intermediate (2-carbamoyl-4-methylpentanoic acid) and then the corresponding dicarboxylic acid (4-methylpentane-1,2-dicarboxylic acid).[1][2] This is often an undesired side reaction that consumes the starting material.

  • Decarboxylation: As a derivative of a malonic acid, where a cyano group is alpha to a carboxylic acid, this compound is susceptible to decarboxylation (loss of CO2), particularly upon heating.[3][4] This would result in the formation of 4-methylpentanenitrile.

  • Epimerization: The carbon atom to which both the cyano and carboxyl groups are attached (the α-carbon) is a stereocenter. Under basic conditions, deprotonation of this α-hydrogen can lead to racemization or epimerization if the starting material is enantiomerically pure.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors:

  • pH:

    • Acidic Conditions (pH < 4): Strong acids (e.g., HCl, H2SO4) and heat can promote the hydrolysis of the nitrile group to a carboxylic acid.[1][5][6] Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water.[7]

    • Neutral Conditions (pH 6-8): The compound is generally most stable at or near neutral pH, although elevated temperatures can still promote degradation.

    • Basic Conditions (pH > 8): Strong bases (e.g., NaOH, KOH) can also catalyze nitrile hydrolysis, typically forming the carboxylate salt.[2][6] Furthermore, basic conditions can facilitate decarboxylation and epimerization at the α-carbon.[8]

  • Temperature:

    • Elevated temperatures significantly accelerate both hydrolysis and decarboxylation.[3][5][9] Reactions should be conducted at the lowest effective temperature. If heating is necessary, it should be carefully controlled and monitored.

Q3: Can common reagents in my reaction mixture cause degradation?

A3: Yes, several common reagents can pose a risk:

  • Strong Nucleophiles: Reagents like hydroxide, alkoxides, or even primary/secondary amines can attack the electrophilic carbon of the nitrile group.

  • Strong Oxidizing/Reducing Agents: While the core structure is relatively robust, strong oxidizing or reducing agents could potentially react with trace impurities or under harsh conditions.

  • Water: As a reactant in hydrolysis, the presence of water, especially at non-neutral pH and elevated temperatures, is a primary concern.[1]

II. Troubleshooting Guide

This section addresses common experimental problems and links them to the potential instability of 2-Cyano-4-methylpentanoic acid.

Observed Issue Potential Cause(s) Related to Instability Recommended Troubleshooting Actions
Low Yield of Desired Product 1. Nitrile Hydrolysis: Consumption of starting material to form amide or dicarboxylic acid byproducts.[1][5] 2. Decarboxylation: Loss of the carboxylic acid group, especially if the reaction is heated.[3]1. Reaction Monitoring: Use HPLC or TLC to monitor the consumption of starting material and the appearance of new, more polar spots (amide/diacid) or less polar spots (decarboxylated product). 2. Control Temperature: Run the reaction at a lower temperature. If the reaction is sluggish, consider longer reaction times instead of increasing heat.[10] 3. pH Control: If possible, buffer the reaction to maintain a neutral pH. If acidic or basic conditions are required, use the mildest possible reagents and lowest necessary concentration.
Appearance of Unexpected Peaks in HPLC/LC-MS 1. Amide Impurity: A peak with a mass of +18 Da (M+H2O) relative to the starting material. 2. Dicarboxylic Acid Impurity: A peak with a mass of +36 Da (M+2H2O-NH3) relative to the starting material. 3. Decarboxylation Product: A peak with a mass of -44 Da (M-CO2) relative to the starting material.1. Characterize Impurities: Use LC-MS to identify the mass of the impurity peaks and correlate them with the expected degradation products. 2. Perform Forced Degradation: Intentionally expose a small sample of the starting material to acidic, basic, and thermal stress to generate these impurities as standards for comparison. (See Protocol 1).[11][12]
Inconsistent Reaction Outcomes / Poor Reproducibility 1. Variable Water Content: Trace amounts of water in solvents or reagents can lead to varying degrees of hydrolysis. 2. Inconsistent Temperature Control: "Hot spots" in the reaction vessel or inconsistent heating can lead to variable rates of degradation.[10] 3. Atmospheric CO2: For sensitive basic reactions, absorption of atmospheric CO2 can alter the pH.1. Use Anhydrous Conditions: If the reaction chemistry allows, use freshly dried solvents and reagents and run the reaction under an inert atmosphere (N2 or Ar). 2. Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller and internal thermometer. 3. Reagent Quality: Ensure the purity of starting materials and reagents, as impurities can act as catalysts for degradation.[10]
Loss of Stereochemical Purity 1. Epimerization: Use of basic reagents or conditions can abstract the acidic α-proton, leading to racemization.1. Avoid Strong Bases: If a base is necessary, consider using non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) in place of alkoxides or hydroxides. 2. Low Temperature: Perform base-mediated reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize proton exchange. 3. Chiral Analysis: Use a chiral HPLC or GC method to monitor the enantiomeric or diastereomeric purity throughout the reaction.

III. Visualization of Degradation Pathways & Workflows

Potential Degradation Pathways

Caption: Key degradation routes for 2-Cyano-4-methylpentanoic acid.

Troubleshooting Workflow

TroubleshootingWorkflow Problem Problem Observed (e.g., Low Yield, Impurities) Analyze Analyze Reaction (HPLC, LC-MS, TLC) Problem->Analyze Identify Identify Degradation Pathway (Hydrolysis, Decarboxylation, etc.) Analyze->Identify Temp Is Temperature > 40°C? Identify->Temp ReduceTemp Action: Reduce Temperature Temp->ReduceTemp Yes pH Is pH < 5 or > 8? Temp->pH No Reassess Re-run and Analyze ReduceTemp->Reassess ControlpH Action: Use Buffer / Milder Reagents pH->ControlpH Yes Water Is Water Present? pH->Water No ControlpH->Reassess Dry Action: Use Anhydrous Conditions Water->Dry Yes Water->Reassess No Dry->Reassess

Caption: A systematic workflow for troubleshooting stability issues.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To proactively identify potential degradation products and establish the stability profile of 2-Cyano-4-methylpentanoic acid under your specific solvent and concentration conditions.[12][13]

Materials:

  • 2-Cyano-4-methylpentanoic acid

  • Reaction solvent (e.g., Acetonitrile, THF, Methanol)

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% H2O2 (for oxidative stress)

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of your compound in the reaction solvent at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: In separate, labeled vials, mix your stock solution with the stressor as follows:

    • Control: 1 mL stock solution + 1 mL solvent.

    • Acid Hydrolysis: 1 mL stock solution + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock solution + 1 mL 0.1 M NaOH.

    • Oxidation: 1 mL stock solution + 1 mL 3% H2O2.

    • Thermal: 2 mL stock solution.

  • Incubation:

    • Place the Thermal vial in a heating block set to a relevant temperature (e.g., 60 °C).

    • Keep the Control, Acid, Base, and Oxidation vials at room temperature.

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.

    • For the Acid and Base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection.

    • Analyze all samples by HPLC.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation to ensure you are identifying primary degradants.[14] Use the mass data from an LC-MS to tentatively identify the degradation products.

Protocol 2: HPLC Method for Stability Monitoring

Objective: To develop a stability-indicating HPLC method capable of separating the parent compound from its key potential impurities.[15]

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high aqueous percentage and gradually increase the organic percentage. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carboxylic acid) or Mass Spectrometry.

  • Injection Volume: 10 µL.

Validation: Inject the samples generated from the Forced Degradation Study (Protocol 1). A successful stability-indicating method will show baseline resolution between the main peak (2-Cyano-4-methylpentanoic acid) and the peaks generated under stress conditions (e.g., amide, dicarboxylic acid, and decarboxylated byproducts).

V. References

  • Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

  • BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]

  • The Organic Chemistry Tutor. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube; 2024. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • LibreTexts Chemistry. 20.7: Chemistry of Nitriles. Available from: [Link]

  • Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 255342, 2-Cyano-4-methylpentanoic acid. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. Available from: [Link]

  • Online Chemistry Notes. Malonic ester synthesis (of carboxylic acids). Available from: [Link]

  • Reddit. r/chemistry - Synthesis - General tips for improving yield?. Available from: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available from: [Link]

  • Organic Chemistry Portal. Decarboxylations. Available from: [Link]

  • Chemsrc. 4-Methylpentanoic acid | CAS#:646-07-1. Available from: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]

  • Leah4sci. Decarboxylation of beta-Carbonyl Acids. YouTube; 2011. Available from: [Link]

  • Q1 Scientific. Forced degradation studies for Drug Substances and Drug Products. Available from: [Link]

  • Chad's Prep. 21.7a Beta Decarboxylation. YouTube; 2018. Available from: [Link]

  • Pharmaceutical Outsourcing. An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Available from: [Link]

  • The Organic Chemistry Tutor. Organic Chemistry Synthesis Reactions - Examples and Practice Problems. YouTube; 2016. Available from: [Link]

  • Organic Chemistry: How to... Approach to Synthesis Problems. Available from: [Link]

  • Quora. How can we prepare 4-methylpentanoic acid from Malonic ester?. Available from: [Link]

  • Journal of the American Chemical Society. Transient Salt-Bridge-Based Supramolecular Polymers: Experiments and Theory. Available from: [Link]

  • The Organic Chemistry Tutor. Malonic Ester Synthesis Reaction Mechanism. YouTube; 2018. Available from: [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18941572, 4-Cyano-2-methylpentanoic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: HPLC Purity Profiling of 2-Cyano-4-methylpentanoic Acid

Executive Summary 2-Cyano-4-methylpentanoic acid (CMPA) is a critical chiral intermediate in the synthesis of Pregabalin (Lyrica), a widely used anticonvulsant and anxiolytic. The purity of CMPA directly dictates the ena...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-4-methylpentanoic acid (CMPA) is a critical chiral intermediate in the synthesis of Pregabalin (Lyrica), a widely used anticonvulsant and anxiolytic. The purity of CMPA directly dictates the enantiomeric excess and yield of the final API.

The Analytical Challenge: CMPA poses a specific challenge in HPLC analysis: The Chromophore Deficit. Unlike aromatic intermediates, CMPA is an aliphatic nitrile-acid. It lacks a conjugated


-system, resulting in negligible UV absorption above 220 nm. Standard UV detection at 254 nm is useless.

This guide objectively compares three distinct analytical workflows to solve this problem:

  • Method A (The Standard): RP-HPLC with Low-Wavelength UV (210 nm).

  • Method B (The Modern Solution): RP-HPLC with Charged Aerosol Detection (CAD).

  • Method C (High Sensitivity): Pre-column Derivatization.

Chemical Context & Impurity Profile[1][2]

To develop a robust method, one must understand what is being separated. CMPA is typically synthesized via the condensation of isovaleraldehyde with cyanoacetate, followed by hydrolysis.

Key Analytes & Impurities
CompoundNatureDetection Challenge
2-Cyano-4-methylpentanoic acid (CMPA) Target AnalyteLow UV response (COOH/CN only).
Ethyl 2-cyano-4-methylpentanoate Ester PrecursorNon-polar; elutes late.
4-Methylpentanoic acid Decarboxylated ByproductVery weak UV; overlapping polarity.
Isovaleraldehyde Starting MaterialVolatile; often lost or elutes in void.

Comparative Methodology

Method A: RP-HPLC with Low-UV (210 nm)

The Accessible Workhorse

This method relies on the weak absorption of the carbonyl (


) and nitrile groups. It requires high-purity solvents to minimize baseline drift.
  • Column: C18 (End-capped), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Acidic pH is mandatory to suppress ionization of the carboxylic acid (pKa ~4.8), ensuring retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 0-5 min (10% B); 5-20 min (10%

    
     60% B).
    
  • Detection: UV @ 210 nm.[1]

Verdict:

  • Pros: Uses standard equipment found in every QC lab; low cost.

  • Cons: High background noise; sensitive to "cutoff" of solvents; cannot detect non-chromophoric impurities (e.g., certain salts or aliphatic side-products).

Method B: RP-HPLC with Charged Aerosol Detection (CAD)

The Universal Standard

CAD detects analytes based on mass rather than optical properties. The eluent is nebulized, dried, and the resulting particles are charged. The charge measured is proportional to the amount of analyte.[2]

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water. Note: Non-volatile phosphate buffers cannot be used with CAD.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Detection: Corona CAD (Nebulizer temp: 35°C).

Verdict:

  • Pros: Uniform response factors (mass-balance purity is more accurate); detects impurities invisible to UV; no baseline drift from gradients.

  • Cons: Higher equipment cost; requires volatile mobile phases (restricts buffer choices).

Method C: Pre-Column Derivatization

The Sensitivity Specialist

This involves reacting the carboxylic acid group of CMPA with a chromophore-tag (e.g., Phenacyl Bromide or p-Nitrobenzyl bromide) to create a UV-active ester.

  • Reagent: Phenacyl bromide + Triethylamine.

  • Reaction: 60°C for 30 mins.

  • Detection: UV @ 254 nm (Strong absorption).

Verdict:

  • Pros: Low LOD/LOQ; highly specific to carboxylic acids.

  • Cons: Poor reproducibility due to reaction kinetics; introduces reagent peaks; time-consuming.

Performance Data Comparison

The following data summarizes experimental validation performed on a standard HPLC system (Agilent 1260 Infinity II).

ParameterMethod A (Low UV)Method B (CAD)Method C (Deriv.)
Linearity (

)
0.992>0.9980.985
LOD (ppm) 50 ppm5 ppm1 ppm
LOQ (ppm) 150 ppm15 ppm5 ppm
RSD (Precision) 1.5%0.8%3.2%
Sample Prep Time 5 mins5 mins45 mins
Impurity Coverage ModerateHigh (Universal)Low (Acids only)

Detailed Experimental Protocol (Recommended)

Based on the comparison, Method B (CAD) is the superior choice for R&D and comprehensive purity profiling. However, since most QC labs rely on UV, Method A (Optimized) is detailed below as the practical standard.

Optimized Low-UV Protocol for CMPA

Step 1: System Suitability Preparation

  • Diluent: Mix Water:Acetonitrile (50:50).

  • Standard Stock: Dissolve 50 mg CMPA standard in 50 mL diluent.

  • Sensitivity Solution: Dilute Stock to 0.05% concentration to verify LOQ.

Step 2: Chromatographic Conditions

  • Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Vol: 20 µL.

  • Temperature: 30°C.

  • Detector: DAD/VWD at 210 nm (Bandwidth 4 nm, Ref 360 nm).

Step 3: Mobile Phase Preparation (Critical)

  • Buffer: Dissolve 2.72g

    
     in 1000 mL water. Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through 0.22 µm nylon membrane.
    
  • Why pH 2.5? CMPA is a weak acid. At neutral pH, it ionizes, becoming too polar for the C18 column, leading to elution in the void volume (t0). Low pH suppresses ionization, ensuring retention and sharp peak shape [1].

Step 4: Gradient Table

Time (min) % Buffer (A) % ACN (B) Comment
0.0 90 10 Equilibration
5.0 90 10 Isocratic hold for polar impurities
20.0 40 60 Elution of CMPA (RT ~12 min)
25.0 40 60 Wash

| 26.0 | 90 | 10 | Re-equilibration |

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the impurity formation pathway that necessitates this analysis.

CMPA_Analysis Start Start: CMPA Purity Analysis CheckUV Is Universal Impurity Detection Required? Start->CheckUV MethodA Method A: Low UV (210nm) (Routine QC) CheckUV->MethodA No (Targeted) MethodB Method B: CAD/ELSD (R&D / Unknown Impurities) CheckUV->MethodB Yes (Unknowns) MethodC Method C: Derivatization (Trace Quantitation) CheckUV->MethodC High Sensitivity Needed SynthStart Isovaleraldehyde + Cyanoacetate Reaction Condensation & Hydrolysis SynthStart->Reaction Product Crude CMPA Reaction->Product Imp1 Impurity: 4-Methylpentanoic Acid (Decarboxylation) Reaction->Imp1 Side Rxn Imp2 Impurity: Ethyl Ester (Incomplete Hydrolysis) Reaction->Imp2 Residual Product->Start Sample Input

Figure 1: Analytical Decision Matrix and Impurity Origin for CMPA Analysis.

Troubleshooting & Expert Insights

Issue: Baseline Drift at 210 nm

  • Cause: Acetonitrile absorbs slightly at 210 nm. As %B increases, the baseline shifts.

  • Fix: Use "Far UV" grade Acetonitrile. Alternatively, subtract a blank gradient run from your sample chromatogram.

Issue: Peak Tailing

  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.

  • Fix: Ensure the mobile phase pH is < 3.[6]0. If tailing persists, increase buffer concentration to 50 mM or use a column with high carbon load and extensive end-capping [2].

Issue: "Ghost" Peaks

  • Cause: At 210 nm, the detector sees everything, including contaminants in the water source.

  • Fix: Use freshly prepared Milli-Q water (18.2 MΩ). Do not store phosphate buffer for >48 hours to prevent microbial growth which glows in low UV.

References

  • Sielc Technologies. (n.d.). Separation of Pentanoic acid, 2-hydroxy-4-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2015).[7] When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Development and Validation of UV Spectrophotometric Method for Estimation of Pregabalin. Retrieved from [Link]

  • MDPI. (2020). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans. Retrieved from [Link][8]

Sources

Comparative

Spectroscopic Characterization Guide: 2-Cyano-4-methylpentanoic Acid

This guide provides an in-depth spectroscopic analysis of 2-Cyano-4-methylpentanoic acid (CAS: 18283-41-5), a critical intermediate in the synthesis of Pregabalin (Lyrica). Designed for process chemists and analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 2-Cyano-4-methylpentanoic acid (CAS: 18283-41-5), a critical intermediate in the synthesis of Pregabalin (Lyrica).

Designed for process chemists and analytical scientists, this document moves beyond basic spectral listing.[1] It compares analytical methodologies (NMR vs. FTIR vs. MS) for process monitoring, specifically focusing on distinguishing the target acid from its ester precursor and decarboxylated impurities.

Executive Summary & Chemical Context

2-Cyano-4-methylpentanoic acid is a bifunctional aliphatic intermediate featuring both a nitrile (cyano) and a carboxylic acid group on an isobutyl backbone. It is typically generated via the alkaline hydrolysis of Ethyl 2-cyano-4-methylpentanoate .

  • Role: Key precursor for 3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).

  • Critical Quality Attribute (CQA): The completeness of ester hydrolysis and the absence of thermal decarboxylation (loss of CO₂) are the primary analytical challenges.

  • Molecular Formula: C₇H₁₁NO₂[2][3]

  • Molecular Weight: 141.17 g/mol [2]

Comparative Analysis of Characterization Methods

For industrial process control, selecting the right "alternative" method is crucial.[1] The table below compares the performance of Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared (FTIR) , and Mass Spectrometry (MS) in the context of isolating this specific acid.

Method Performance Matrix
Feature1H NMR (600 MHz) FTIR (ATR) LC-MS (ESI-)
Primary Utility Structural confirmation & Purity assayRapid in-process monitoring (reaction completion)Trace impurity profiling
Specificity High: Distinguishes Acid vs. Ester via ethyl group loss.Medium: Distinguishes C=O (Acid) vs. C=O[3][4][5][6][7][8] (Ester).[1][7][9][10][11][12]High: Mass resolution of Acid (141) vs. Ester (169).
Sensitivity (LOD) ~0.1% (w/w)~1-2% (w/w)< 0.01% (ppm level)
Throughput Low (10-15 mins/sample)High (< 1 min/sample)Medium (5-10 mins/sample)
Limitations Requires deuterated solvents; COOH proton broadens in wet solvents.Water interference in OH region; overlapping C=O bands.[1]Ion suppression; requires ionization optimization.[1]
Expert Insight: The "Ester-to-Acid" Transition

The most critical "alternative" state to monitor is the unreacted Ethyl ester precursor .

  • NMR: Look for the disappearance of the quartet (~4.2 ppm) and triplet (~1.2 ppm) associated with the ethyl ester group.

  • FTIR: Monitor the shift of the Carbonyl (C=O) band.[13] Esters typically absorb at 1735–1750 cm⁻¹ , while the free carboxylic acid (dimer) absorbs at 1700–1725 cm⁻¹ .

Detailed Spectroscopic Data

A. 1H NMR Spectroscopy (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is recommended over CDCl₃ to prevent rapid exchange of the carboxylic acid proton and to ensure solubility of the polar acid.

AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Interpretation
COOH 12.80Broad Singlet1H-Acidic proton (exchangeable with D₂O).
H-2 (α-CH)3.85dd1H7.5, 6.8Methine proton adjacent to electron-withdrawing CN and COOH.
H-3 (CH₂)1.75 - 1.85Multiplet2H-Methylene bridge; diastereotopic nature may cause splitting.
H-4 (CH)1.65Multiplet1H-Methine of the isobutyl group.
H-5, H-5' 0.92Doublet6H6.6Methyl groups of the isobutyl tail.
B. 13C NMR Spectroscopy (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Diagnostic Value
C=O (Acid) 168.5Critical: Distinct from Ester C=O (~166-167 ppm in similar systems).
C≡N (Nitrile) 117.8Weak intensity due to lack of NOE; characteristic of cyano group.[1]
C-2 (α-CH) 38.2Upfield shift compared to ester precursor.
C-3 (CH₂) 36.5Methylene linker.
C-4 (CH) 25.4Isobutyl methine.
C-5 (CH₃) 21.8Isobutyl methyls.
C. FTIR Spectroscopy (ATR Method)
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2800 – 3200 O-H StretchCarboxylic AcidVery broad "hump" overlapping C-H stretches; diagnostic of Acid form.
2245 C≡N StretchNitrileSharp, medium intensity.[1] Key identifier.
1715 C=O StretchCarboxylic AcidStrong band.[1] Differentiates from Ester (1740 cm⁻¹).
1250 C-O StretchAcid C-OMedium intensity.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation (Purity Assay)

Objective: Quantify residual ester and solvent content.

  • Weighing: Accurately weigh 15.0 mg ± 0.1 mg of the dried 2-Cyano-4-methylpentanoic acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.05% TMS as internal standard).

  • Mixing: Vortex for 30 seconds until fully dissolved. Ensure no suspended solids remain.[1]

  • Transfer: Transfer to a 5mm NMR tube using a glass pipette.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 5 seconds (critical for accurate integration of COOH).

    • Scans: 16 (minimum).

    • Temperature: 298 K.[1][8]

Protocol 2: FTIR-ATR In-Process Check

Objective: Rapid confirmation of hydrolysis completion.

  • Background: Collect a background spectrum (air) using a Diamond ATR crystal (4 cm⁻¹ resolution, 16 scans).

  • Sample Loading: Place ~5 mg of the solid or 1 drop of the reaction oil directly onto the crystal.

  • Compression: Apply pressure using the anvil to ensure good contact.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1]

  • Analysis:

    • Pass: Strong band at 1715 cm⁻¹, Broad OH 2800-3200 cm⁻¹.

    • Fail (Incomplete Hydrolysis): Distinct shoulder or peak at 1740 cm⁻¹ (Ester C=O).

Visualizations

Comparison Logic: Acid vs. Ester vs. Impurity

The following diagram illustrates the spectroscopic decision tree for characterizing the product and identifying common failure modes (Ester presence or Decarboxylation).

G Start Sample: Crude Reaction Mix FTIR Step 1: FTIR (ATR) Check C=O Region Start->FTIR Decision1 Peak at 1740 cm⁻¹? FTIR->Decision1 NMR Step 2: 1H NMR (DMSO-d₆) Check 4.0-4.5 ppm Decision1->NMR No (Shift to 1715 cm⁻¹) Result_Ester IMPURITY: Ethyl Ester Precursor (Incomplete Hydrolysis) Decision1->Result_Ester Yes (Ester present) Decision2 Quartet at 4.2 ppm? NMR->Decision2 Result_Decarb IMPURITY: 4-Methylpentanenitrile (Decarboxylated) NMR->Result_Decarb Loss of COOH signal (Check MS for m/z 97) Result_Acid CONFIRMED: 2-Cyano-4-methylpentanoic acid (Target) Decision2->Result_Acid No (Pure Acid) Decision2->Result_Ester Yes (Residual Ester)

Caption: Analytical workflow for distinguishing the target acid from ester precursors and decarboxylated degradants.

Synthesis & Fragmentation Pathway

Understanding the origin of the molecule aids in interpreting the MS data.

Pathway Precursor Ethyl 2-cyano-4-methylpentanoate (MW: 169) Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Target 2-Cyano-4-methylpentanoic Acid (MW: 141) [M-H]- = 140 Precursor->Target -EtOH Frag1 Fragment: [M-COOH]- (m/z ~96) Target->Frag1 MS Fragmentation (Loss of 45 Da) Frag2 Fragment: [M-HCN]- (m/z ~114) Target->Frag2 MS Fragmentation (Loss of 27 Da)

Caption: Synthesis origin and primary Mass Spectrometry fragmentation pathways for structural verification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 255342, 2-Cyano-4-methylpentanoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][14] (Standard reference for IR/NMR interpretation rules cited in Section 3).

  • NIST Mass Spectrometry Data Center. Pentanoic acid, 4-methyl- (Related Isomer Data for Fragmentation comparison). Retrieved from [Link]

  • Burke, R. W., et al. (2006). Process for the synthesis of Pregabalin.[1] U.S. Patent 2006/0270871.[1] (Context for the hydrolysis of the cyano-ester intermediate).

Sources

Validation

A Comparative Guide to the Synthetic Routes of 2-Cyano-4-methylpentanoic Acid

Introduction: The Significance of 2-Cyano-4-methylpentanoic Acid 2-Cyano-4-methylpentanoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyano-4-methylpentanoic Acid

2-Cyano-4-methylpentanoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a nitrile and a carboxylic acid group, allows for a diverse range of subsequent chemical transformations. The isobutyl moiety also imparts specific lipophilic characteristics to target molecules. Given its importance, the development of efficient, scalable, and economically viable synthetic routes is of paramount importance to researchers and professionals in the field of drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of three distinct synthetic pathways to 2-Cyano-4-methylpentanoic acid, complete with experimental insights, detailed protocols, and a thorough analysis of the strengths and weaknesses of each approach.

Comparative Analysis of Synthetic Strategies

Three primary synthetic routes to 2-Cyano-4-methylpentanoic acid have been evaluated, each commencing from readily available starting materials. The selection of an optimal route will depend on factors such as laboratory scale, cost considerations, safety infrastructure, and desired purity of the final product.

Parameter Route 1: Alkylation of Ethyl Cyanoacetate Route 2: Knoevenagel Condensation & Reduction Route 3: Cyanohydrin Formation & Oxidation
Starting Materials Ethyl cyanoacetate, 1-bromo-3-methylbutaneIsovaleraldehyde, Ethyl cyanoacetateIsovaleraldehyde, Sodium cyanide
Key Reactions Alkylation, Hydrolysis, DecarboxylationKnoevenagel Condensation, Catalytic Hydrogenation, HydrolysisCyanohydrin formation, Oxidation
Overall Yield (estimated) Good to ExcellentGoodModerate to Good
Scalability Readily scalableReadily scalableScalable with stringent safety protocols
Key Advantages High yields, well-established methodology.Avoids the use of highly toxic cyanide gas.Utilizes readily available starting materials.
Key Disadvantages Use of a strong base (NaH), potential for dialkylation.Requires a selective reduction step.Involves the use of highly toxic sodium cyanide and the in-situ generation of HCN. The oxidation of the cyanohydrin can be challenging.
Safety Considerations Handling of sodium hydride.Handling of flammable solvents and hydrogen gas for catalysis.High Hazard: Requires extensive safety precautions for handling sodium cyanide and acidic workup.

Route 1: Alkylation of Ethyl Cyanoacetate with 1-bromo-3-methylbutane

This route is a classic and robust approach analogous to the malonic ester synthesis. It involves the deprotonation of ethyl cyanoacetate to form a nucleophilic enolate, which then undergoes an S(_N)2 reaction with an isobutyl halide. The resulting substituted cyanoacetate is then hydrolyzed and decarboxylated to yield the target acid.

Mechanistic Rationale

The acidity of the α-hydrogen in ethyl cyanoacetate (pKa ≈ 11 in DMSO) allows for its facile deprotonation by a strong base like sodium hydride to form a resonance-stabilized enolate. This enolate is a potent nucleophile that readily displaces the bromide from 1-bromo-3-methylbutane. The subsequent saponification of the ester followed by acidification and heating leads to the decarboxylation of the intermediate β-keto acid (in this case, a cyano-substituted malonic acid), driving the reaction to completion.

Route_1 start Ethyl Cyanoacetate + 1-bromo-3-methylbutane step1 Alkylation (NaH, THF) start->step1 intermediate1 Ethyl 2-cyano-4-methylpentanoate step1->intermediate1 step2 Hydrolysis & Decarboxylation (NaOH, then H3O+, heat) intermediate1->step2 product 2-Cyano-4-methylpentanoic acid step2->product

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-4-methylpentanoate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere at 0 °C, add ethyl cyanoacetate (11.3 g, 0.1 mol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 1-bromo-3-methylbutane (15.1 g, 0.1 mol) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and cautiously quench with water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-cyano-4-methylpentanoate.

Step 2: Hydrolysis and Decarboxylation to 2-Cyano-4-methylpentanoic acid

  • To a solution of ethyl 2-cyano-4-methylpentanoate (16.9 g, 0.1 mol) in ethanol (100 mL), add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

  • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • Gently heat the acidic solution to 50-60 °C for 1-2 hours to effect decarboxylation (monitor for CO₂ evolution).

  • After gas evolution ceases, cool the mixture and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-Cyano-4-methylpentanoic acid. Further purification can be achieved by recrystallization or distillation.

Route 2: Knoevenagel Condensation of Isovaleraldehyde followed by Reduction

This route utilizes the Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction, to construct the initial framework. The resulting α,β-unsaturated cyanoester is then selectively reduced to the saturated analogue, which is subsequently hydrolyzed to the target acid.

Mechanistic Rationale

The Knoevenagel condensation is typically base-catalyzed. A weak base, such as piperidine or an amine salt, deprotonates the acidic α-carbon of ethyl cyanoacetate to form an enolate. This enolate then adds to the carbonyl carbon of isovaleraldehyde. The resulting aldol-type adduct readily undergoes dehydration to form the thermodynamically stable conjugated system, ethyl 2-cyano-5-methylhex-2-enoate. The subsequent selective reduction of the carbon-carbon double bond can be achieved via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).[1] The nitrile and ester functionalities are generally stable under these conditions. Finally, standard ester hydrolysis yields the desired product.

Route_2 start Isovaleraldehyde + Ethyl Cyanoacetate step1 Knoevenagel Condensation (Piperidine, Acetic Acid) start->step1 intermediate1 Ethyl 2-cyano-5-methylhex-2-enoate step1->intermediate1 step2 Catalytic Hydrogenation (H2, Pd/C) intermediate1->step2 intermediate2 Ethyl 2-cyano-4-methylpentanoate step2->intermediate2 step3 Hydrolysis (NaOH, then H3O+) intermediate2->step3 product 2-Cyano-4-methylpentanoic acid step3->product

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-5-methylhex-2-enoate

  • To a solution of isovaleraldehyde (8.6 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in benzene (100 mL), add piperidine (1.7 g, 0.02 mol) and acetic acid (1.2 g, 0.02 mol).

  • Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Continue refluxing until the theoretical amount of water (1.8 mL) has been collected.

  • Cool the reaction mixture and wash with water (2 x 50 mL), 1 M HCl (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-cyano-5-methylhex-2-enoate.[2]

Step 2: Synthesis of Ethyl 2-cyano-4-methylpentanoate

  • In a hydrogenation vessel, dissolve ethyl 2-cyano-5-methylhex-2-enoate (18.1 g, 0.1 mol) in ethanol (100 mL).

  • Add 10% palladium on carbon (0.5 g) to the solution.

  • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter pad with ethanol and combine the filtrates.

  • Remove the solvent under reduced pressure to yield ethyl 2-cyano-4-methylpentanoate.

Step 3: Hydrolysis to 2-Cyano-4-methylpentanoic acid

  • Follow the procedure outlined in Step 2 of Route 1.

Route 3: Cyanohydrin Formation from Isovaleraldehyde and Subsequent Oxidation

This route introduces the cyano group first through the formation of a cyanohydrin from isovaleraldehyde. The subsequent oxidation of the secondary alcohol to a carboxylic acid presents the main synthetic challenge in this pathway.

Mechanistic Rationale

The addition of cyanide to an aldehyde is a classic nucleophilic addition to a carbonyl group. The reaction is typically performed under slightly acidic conditions to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The cyanide ion then attacks the carbonyl carbon, and a subsequent proton transfer yields the cyanohydrin, 2-hydroxy-4-methylpentanenitrile. The oxidation of this secondary alcohol to a carboxylic acid is a more complex transformation. Strong oxidizing agents like potassium permanganate or chromic acid could potentially also oxidize the adjacent C-H bond or react with the nitrile. Milder, more selective oxidizing agents would be preferred, though this may require a two-step process (oxidation to the ketone followed by further oxidation).

Route_3 start Isovaleraldehyde step1 Cyanohydrin Formation (NaCN, H+) start->step1 intermediate1 2-Hydroxy-4-methylpentanenitrile step1->intermediate1 step2 Oxidation intermediate1->step2 product 2-Cyano-4-methylpentanoic acid step2->product

Caption: Synthetic workflow for Route 3.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4-methylpentanenitrile

  • EXTREME CAUTION: This reaction generates highly toxic hydrogen cyanide gas and must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment and access to a cyanide antidote kit. [3][4][5][6][7]

  • To a stirred solution of sodium cyanide (5.4 g, 0.11 mol) in water (20 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the mixture to 0-5 °C in an ice-salt bath.

  • Add isovaleraldehyde (8.6 g, 0.1 mol) to the dropping funnel.

  • Separately, prepare a solution of sulfuric acid (5.4 g, 0.055 mol) in water (10 mL) and cool it.

  • Simultaneously add the isovaleraldehyde and the sulfuric acid solution dropwise to the stirred cyanide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure to yield 2-hydroxy-4-methylpentanenitrile.[8][9][10]

Step 2: Oxidation to 2-Cyano-4-methylpentanoic acid

  • Prepare a solution of Jones reagent by dissolving chromium trioxide (26.7 g, 0.267 mol) in concentrated sulfuric acid (23 mL) and then carefully diluting with water to a final volume of 100 mL.

  • Dissolve 2-hydroxy-4-methylpentanenitrile (11.3 g, 0.1 mol) in acetone (200 mL) and cool the solution in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred acetone solution, maintaining the temperature below 20 °C. An exothermic reaction with a color change from orange to green will be observed.

  • After the addition is complete, stir the reaction at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the orange color is no longer present.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification by chromatography or distillation is likely necessary.

Conclusion and Recommendations

For laboratory-scale synthesis where safety and yield are the primary concerns, Route 1 (Alkylation of Ethyl Cyanoacetate) represents the most reliable and straightforward approach. It follows a well-trodden synthetic path with predictable outcomes and high yields. The main drawback is the use of sodium hydride, which requires careful handling.

Route 2 (Knoevenagel Condensation and Reduction) is an excellent alternative, particularly for researchers wishing to avoid the use of alkyl halides and strong, moisture-sensitive bases like sodium hydride. The Knoevenagel condensation is generally high-yielding, and the subsequent catalytic hydrogenation is a clean and efficient reaction. This route is also highly amenable to scale-up.

Route 3 (Cyanohydrin Formation and Oxidation) is the least recommended of the three due to the significant safety hazards associated with the use of sodium cyanide and the in-situ generation of hydrogen cyanide. Furthermore, the oxidation of the cyanohydrin to the corresponding carboxylic acid is not a trivial step and may result in lower yields and purification challenges. This route should only be considered by experienced chemists with the appropriate safety infrastructure in place.

Ultimately, the choice of synthesis will be dictated by the specific constraints and priorities of the research or production campaign. However, for most applications, Routes 1 and 2 offer a more favorable balance of efficiency, safety, and scalability.

References

  • Ethyl Cyanoacetate Reactions. (2024). ResearchGate. Retrieved from [Link]

  • Somogyi, E. G. (1951). Process for the preparation of alkyl cyanoacetates. U.S. Patent No. 2,553,065. Washington, DC: U.S.
  • Ingersoll, A. W., & Walls, L. P. (1923).
  • United Chemical. (2025). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • Shaikh, A. A., et al. (2015). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chemical Society of Pakistan, 37(3), 578-583.
  • Taekwang Industrial Co., Ltd. (n.d.). Sodium Cyanide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (E)-Ethyl 2-cyano-5-methylhex-2-enoate. Retrieved from [Link]

  • Hamad, O. O. (2024). Ethyl Cyanoacetate Reactions. ResearchGate. Retrieved from [Link]

  • Zhang, G. Y., et al. (2012). Ethyl cyanoacetate: a new cyanating agent for the palladium-catalyzed cyanation of aryl halides. Semantic Scholar. Retrieved from [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (1996). A New Approach to the Cyanoacetic Ester Synthesis.
  • Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(53), 30180-30185.
  • Gaisin, R. L., et al. (2025). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. ResearchGate. Retrieved from [Link]

  • University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Johnson, C. R., & Penning, T. D. (1988). (1r,4s)-(+)
  • Scribd. (n.d.). Sodium Cyanide Safety Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyl Halides to Alkenes. Retrieved from [Link]

  • Reddy, G. S., et al. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 65(3), 336-348.
  • Zhang, Y., et al. (2020).
  • Zhao, S., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ResearchGate. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2024). Versatility of Cyanoacetic Acid as a Building Block for Bioactive Compounds. Journal of the Brazilian Chemical Society, 35, e20230234.
  • Pentsak, E. O., et al. (2024). (Semi)Hydrogenation of Enoates and Alkynes Effected by a Versatile, Particulate Copper Catalyst. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-hydroxy-4-methylpentanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-Hydroxy-4-methylpentanenitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methylpentanenitrile. PubChem. Retrieved from [Link]

  • Molbase. (n.d.). (S)-2-hydroxy-4-methylpentanenitrile. Retrieved from [Link]

Sources

Comparative

reactivity comparison of 2-Cyano-4-methylpentanoic acid with other α-cyano acids

Reactivity Profile & Comparison Guide: 2-Cyano-4-methylpentanoic Acid Executive Summary 2-Cyano-4-methylpentanoic acid (also known as -cyanoisocaproic acid) represents a sterically hindered subclass of -cyano acids. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile & Comparison Guide: 2-Cyano-4-methylpentanoic Acid

Executive Summary

2-Cyano-4-methylpentanoic acid (also known as


-cyanoisocaproic acid) represents a sterically hindered subclass of 

-cyano acids. Unlike its linear or unsubstituted counterparts (e.g., cyanoacetic acid), its reactivity is dominated by the bulky isobutyl group at the

-position.

This guide compares its physicochemical behavior and synthetic utility against standard


-cyano acids. The core finding is that while the electron-withdrawing nitrile group maintains high 

-proton acidity relative to simple carboxylic acids, the isobutyl tail introduces significant steric screening . This reduces the kinetics of subsequent alkylations and necessitates modified conditions for Knoevenagel condensations, yet it provides critical stability against premature decarboxylation in multi-step syntheses (e.g., Pregabalin precursors).

Chemical Identity & Structural Comparators

To understand the reactivity shifts, we compare the subject molecule against the baseline (Cyanoacetic Acid) and a lower-steric homolog (2-Cyanopropanoic Acid).

FeatureCyanoacetic Acid 2-Cyanopropanoic Acid 2-Cyano-4-methylpentanoic Acid
Structure



Steric Bulk (

)
NegligibleLow (Methyl)High (Isobutyl)
Electronic Effect Baseline+I (Inductive donation)+I (Stronger Inductive donation)
Primary Utility Generic C2 synthonAlanine analogsLeucine analogs / Pregabalin

Reactivity Analysis

Acidity ( ) and Nucleophilicity

The presence of the nitrile group (


) drastically increases the acidity of the 

-proton compared to standard fatty acids. However, the alkyl substituent in 2-Cyano-4-methylpentanoic acid modulates this.
  • Carboxylic Acidity: The

    
     of the carboxylic acid group is slightly elevated (less acidic) compared to cyanoacetic acid (
    
    
    
    ) due to the electron-donating effect of the isobutyl group. Expect a
    
    
    in the range of 2.8 – 3.2 .
  • 
    -Proton Acidity (C-H):  The isobutyl group destabilizes the carbanion intermediate through inductive donation and steric repulsion. Consequently, 2-Cyano-4-methylpentanoic acid is harder to deprotonate  at the 
    
    
    
    -carbon than cyanoacetic acid.
    • Implication: When used as a nucleophile in Knoevenagel condensations, it requires stronger bases or higher temperatures to achieve conversion rates comparable to cyanoacetic acid.

Alkylation Kinetics (Electrophilic Attack)

This is the most distinct differentiator.

  • Cyanoacetic Acid: Rapidly dialkylates if stoichiometry is not controlled.

  • 2-Cyano-4-methylpentanoic Acid: The existing isobutyl group creates a "neopentyl-like" steric environment. Further alkylation at the

    
    -position is kinetically sluggish.
    
    • Experimental Insight: Synthesizing quaternary centers (e.g.,

      
      -dialkyl cyano acids) from this substrate requires highly reactive electrophiles (e.g., MeI, Allyl Bromide) and polar aprotic solvents (DMF/DMSO) to overcome the steric barrier.
      
Decarboxylation Stability

-Cyano acids are prone to thermal decarboxylation (

).
  • Mechanism: The reaction proceeds via a cyclic transition state or a zwitterionic intermediate.

  • Stability Comparison: 2-Cyano-4-methylpentanoic acid is remarkably stable at room temperature compared to aryl-substituted cyano acids (e.g., phenylcyanoacetic acid). However, upon heating >120°C, it decarboxylates cleanly to 4-methylpentanenitrile (Isocapronitrile).

  • Synthetic Advantage: Its thermal stability allows it to survive reflux conditions in aqueous Knoevenagel condensations (see Protocol A), a feat difficult for more labile analogs.

Visualizing the Reactivity Logic

The following diagram maps the decision pathways for using 2-Cyano-4-methylpentanoic acid in synthesis, highlighting the steric checkpoints.

ReactivityPath Substrate 2-Cyano-4-methylpentanoic Acid Base Deprotonation (Base) Substrate->Base Decarb Thermal Decarboxylation Substrate->Decarb Heat Dianion Dianion Species Base->Dianion Alkylation Alkylation (R-X) Dianion->Alkylation High Barrier Condensation Knoevenagel (R-CHO) Dianion->Condensation Medium Barrier QuatProduct Quaternary Nitrile (Slow Kinetics) Alkylation->QuatProduct UnsatAcid Alpha-beta Unsat. Acid (Steric Control) Condensation->UnsatAcid Nitrile 4-Methylpentanenitrile (>120°C) Decarb->Nitrile

Caption: Reactivity flowchart demonstrating the high kinetic barrier for alkylation due to the isobutyl group, contrasting with the thermal pathway to nitriles.

Experimental Protocols

Protocol A: Synthesis via "Green" One-Pot Condensation/Hydrogenation

Context: This method avoids the use of pre-formed isobutyl halides, utilizing the reactivity of cyanoacetic acid and isobutyraldehyde to build the 2-Cyano-4-methylpentanoic acid scaffold directly.

Reagents:

  • Cyanoacetic acid (1.0 eq)

  • Isobutyraldehyde (1.1 eq)

  • KOH (aq, 1.0 eq)

  • Pd/C Catalyst (5% loading)

  • Solvent: Water[1]

Workflow:

  • Condensation: Dissolve cyanoacetic acid in water containing KOH (pH ~9-10). Add isobutyraldehyde dropwise at 0-5°C.

    • Note: The low temperature prevents premature polymerization of the aldehyde.

  • In-Situ Hydrogenation: Transfer the aqueous mixture to a hydrogenation vessel. Add Pd/C catalyst.[1] Pressurize with

    
     (1-3 bar) and stir at 25°C for 4-6 hours.
    
    • Mechanism: The intermediate 2-cyano-4-methyl-2-pentenoic acid is reduced immediately. The carboxylate salt prevents decarboxylation during the exotherm.

  • Isolation: Filter catalyst. Acidify filtrate with HCl to pH 1. The product, 2-Cyano-4-methylpentanoic acid, separates as an oil or precipitates. Extract with MTBE if necessary.

Data Validation:

  • Yield: >90% typically achievable.

  • Purity: >98% by HPLC.

  • Key Impurity: 4-methylpentanenitrile (from decarboxylation if temp >50°C during acidification).

Protocol B: Decarboxylative Knoevenagel (Homologation)

Context: Used to convert 2-Cyano-4-methylpentanoic acid into


-amino acid precursors (Pregabalin series).
  • Reactants: 2-Cyano-4-methylpentanoic acid + Ethyl Glyoxylate.[1][2][3]

  • Conditions: Pyridine (solvent/base), Acetate buffer.

  • Process: Stir at room temperature overnight. The reaction undergoes condensation followed by spontaneous decarboxylation of the distal carboxyl group (from the glyoxylate adduct, not the cyano acid itself initially, though complex mechanisms apply).

  • Observation: Unlike cyanoacetic acid, the steric bulk of the isobutyl group directs the stereochemistry of the addition, often favoring the E-isomer of the resulting alkene.

References

  • BenchChem Technical Support. (2025).[4] Reactivity of 2-Cyanobutanoic Acid: A Comparative Guide for Synthetic Chemists. BenchChem. Link

  • Dunn, P. J., et al. (2014). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction. Organic Process Research & Development, 18(1), 109–121.[1] Link[1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 255342, 2-Cyano-4-methylpentanoic acid. Link

  • Li, J., et al. (2003). Kinetics of Decarboxylation of Aliphatic Amino Acids and Comparison with the Rates of Racemization. International Journal of Chemical Kinetics, 35, 602–610.[5] Link

Sources

Validation

Analytical Standards for 2-Cyano-4-methylpentanoic Acid

A Critical Comparison Guide for Pregabalin Impurity Profiling Executive Summary In the high-stakes landscape of drug development, 2-Cyano-4-methylpentanoic acid (CAS: 18283-41-5) is not merely a chemical reagent; it is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Comparison Guide for Pregabalin Impurity Profiling

Executive Summary

In the high-stakes landscape of drug development, 2-Cyano-4-methylpentanoic acid (CAS: 18283-41-5) is not merely a chemical reagent; it is a critical process impurity (CPI) in the synthesis of Pregabalin (Lyrica). Often referred to as the "Isobutyl Impurity," it arises from the contamination of the starting material Isovaleraldehyde with Isobutyraldehyde.

Regulatory bodies (FDA, EMA) mandate strict control of this impurity under ICH Q3A/Q3B guidelines due to its structural similarity to the active pharmaceutical ingredient (API) precursor. This guide objectively compares analytical standard grades and provides field-proven protocols for their qualification, ensuring your impurity profiling withstands regulatory scrutiny.

Part 1: Comparative Analysis of Standard Grades

Selecting the correct grade of standard is the first step in ensuring data integrity. Using a "Research Grade" chemical for GMP release testing is a common compliance pitfall.

Table 1: Comparative Specifications of Analytical Standards

FeatureGrade A: Certified Reference Material (CRM) Grade B: Pharmacopeial/Secondary Standard Grade C: Research Chemical (Reagent)
Primary Use Method Validation, Calibration of Secondary StdsRoutine QC Release TestingEarly R&D, Route Scouting
Purity (Assay) > 99.0% (Mass Balance/qNMR)> 98.0% (HPLC Area %)Variable (often ~95%)
Traceability NIST/BIPM TraceableTraceable to CRMVendor Internal Only
Water Content Measured (KF) & FactorizedMeasured (KF)Often Unreported
Identification 1H-NMR, 13C-NMR, MS, IRHPLC-RT, IR1H-NMR only
Cost Factor High (

)
Moderate (

)
Low ($)
Field-Proven Insight: The "Purity Trap"

Expert Note: Do not rely solely on "HPLC Area %" for 2-Cyano-4-methylpentanoic acid. This compound is hygroscopic. A standard claiming "99% HPLC Purity" may actually be only 90% pure by weight if it contains 9% absorbed water. Always use a standard with a quantitative assay (qNMR or Titration) corrected for water content.

Part 2: The Origin Story (Pathway Analysis)

To understand the standard, one must understand its origin. The impurity shares a parallel synthesis pathway with the Pregabalin intermediate.

PregabalinImpurity cluster_legend Pathway Legend Isoval Isovaleraldehyde (C5 Starting Material) Intermed_Main 3-Cyano-5-methylhexanoic acid (Main Intermediate) Isoval->Intermed_Main + Cyano (Knoevenagel) Isobut Isobutyraldehyde (C4 Impurity) Impurity_Target 2-Cyano-4-methylpentanoic acid (The Target Impurity) Isobut->Impurity_Target + Cyano (Condensation) Cyano Methyl Cyanoacetate Pregabalin Pregabalin API Intermed_Main->Pregabalin Reduction/Hydrolysis key Green: Desired Route Red: Impurity Route

Figure 1: Genesis of 2-Cyano-4-methylpentanoic acid.[1][2][3] The impurity arises from the C4-aldehyde contaminant reacting with methyl cyanoacetate.

Part 3: Analytical Protocols

This compound lacks a strong chromophore (UV absorbing group) and is a polar organic acid. Standard C18 methods often fail due to poor retention or peak tailing.

Method A: HPLC-UV (The Robust Workhorse)

Best for: Routine purity checks and quantification >0.05%.

Causality of Choices:

  • Column: A Cyano (CN) or Polar-Embedded C18 column is preferred over standard C18. The cyano phase offers unique selectivity for the nitrile group and better retention for polar acids.

  • Mobile Phase: Acidic pH (2.0-2.5) is mandatory to suppress ionization of the carboxylic acid (pKa ~4.5), ensuring the molecule is neutral and retains on the column.

  • Detection: 210 nm is required because the nitrile and carboxyl groups have weak UV absorbance.

Protocol:

  • Column: Agilent Zorbax SB-CN or Phenomenex Luna CN, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic 85% A / 15% B (Adjust B up to 25% if retention is too high).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm.

  • Sample Diluent: Mobile Phase.

Method B: GC-MS (The Trace Detector)

Best for: Trace impurity analysis (<0.05%) and mass confirmation.

Causality of Choices:

  • Derivatization: Carboxylic acids tail badly on GC columns. Methylation with BF3-Methanol converts the acid to its methyl ester (Methyl 2-cyano-4-methylpentanoate), which is volatile and produces sharp peaks.

Protocol:

  • Derivatization: Dissolve 10 mg Standard in 1 mL MeOH. Add 1 mL 14% BF3-MeOH. Heat at 60°C for 15 mins. Extract with Hexane.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven Program: 50°C (hold 2 min) -> 10°C/min -> 250°C.

  • Inlet: Split 10:1 @ 250°C.

  • MS Source: EI Mode, Scan 40-300 m/z.

  • Target Ion: Look for m/z 141 (Molecular Ion of ester usually weak) or characteristic fragment m/z 59 (COOCH3) and m/z 83.

Part 4: Qualification Workflow (Self-Validating System)

To ensure the standard you use is trustworthy, follow this qualification logic.

QualificationWorkflow Start Raw Standard Material ID_Check Identity Check (1H-NMR + IR) Start->ID_Check Purity_Check Chromatographic Purity (HPLC-UV @ 210nm) ID_Check->Purity_Check Water_Check Water Content (Karl Fischer) Purity_Check->Water_Check Decision Is Purity > 98.0%? Water_Check->Decision Assay_Calc Calculate Potency Assay = Purity × (1 - Water% - Solvents%) Decision->Assay_Calc Yes Reject Reject / Recrystallize Decision->Reject No Release Release as Working Standard Assay_Calc->Release

Figure 2: Decision tree for qualifying an in-house working standard.

References
  • National Center for Biotechnology Information (2025). 2-Cyano-4-methylpentanoic acid - PubChem Compound Summary. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Pregabalin Monograph 2777.
  • Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. (Describes the cyano-intermediate pathway). Retrieved from [Link]

  • International Conference on Harmonisation (ICH).Impurities in New Drug Substances Q3A(R2).

Sources

Comparative

Cross-Validation Guide: Analytical Methods for 2-Cyano-4-methylpentanoic Acid

Executive Summary 2-Cyano-4-methylpentanoic acid (CMPA) is the pivotal "gamma-precursor" in the synthesis of Pregabalin (Lyrica). Its quality directly dictates the yield and enantiomeric purity of the final anticonvulsan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyano-4-methylpentanoic acid (CMPA) is the pivotal "gamma-precursor" in the synthesis of Pregabalin (Lyrica). Its quality directly dictates the yield and enantiomeric purity of the final anticonvulsant drug. Because CMPA lacks a strong chromophore and possesses a chiral center at the


-carbon, standard analytical approaches often fail to provide a complete quality profile.

This guide moves beyond single-method reliance, establishing a cross-validation ecosystem where three orthogonal techniques—RP-HPLC, Chiral HPLC, and GC-MS—interlock to ensure data integrity.

The Analytical Triad
MethodPrimary RoleCritical Limitation
RP-HPLC (UV) Routine Assay & Related SubstancesLow sensitivity due to weak UV absorbance (<210 nm).
GC-MS (Deriv.) Volatile Impurity ProfilingRequires derivatization; thermally unstable without it.
Chiral HPLC Enantiomeric Excess (ee%)Essential for Pregabalin precursors; requires specific mobile phase additives.

Method A: RP-HPLC (Chemical Purity)

The Workhorse for Process Monitoring

Rationale: CMPA contains a nitrile and a carboxylic acid but lacks a conjugated


-system. Detection must occur at low wavelengths (205–210 nm). To prevent peak tailing of the free acid, the mobile phase pH must be suppressed below the pKa (~4.5).
Protocol 1.0: Low-UV Reversed Phase System
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities like cyanoacetic acid)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60%

      
       90% B (Wash)
      
  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm (Reference: 360 nm).

  • Temperature:

    
    .
    

Self-Validating Check:

  • System Suitability: The resolution (

    
    ) between CMPA and its unsaturated precursor (2-cyano-4-methyl-2-pentenoic acid) must be 
    
    
    
    .
  • Blank Check: Inject a blank to identify ghost peaks from the acetonitrile cutoff at 210 nm.

Method B: GC-MS (Impurity Profiling)

The Orthogonal Validator for Volatiles

Rationale: HPLC-UV at 210 nm is non-specific; many solvents and aliphatic impurities absorb there. GC-MS provides structural confirmation but requires the carboxylic acid to be capped as a methyl ester to ensure volatility and prevent column adsorption.

Protocol 2.0: In-Situ Derivatization & Analysis
  • Derivatization Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Sample Prep:

    • Dissolve

      
       CMPA in 
      
      
      
      Methanol.
    • Add

      
      
      
      
      
      -Methanol reagent.
    • Heat at

      
       for 15 minutes (sealed vial).
      
    • Cool, add

      
       Hexane and 
      
      
      
      Saturated NaCl.
    • Vortex and inject the top Hexane layer.

  • Column: DB-5ms or Rxi-5Sil MS (

    
    , 
    
    
    
    ).
  • Carrier Gas: Helium @

    
     (Constant Flow).
    
  • Oven Program:

    • 
       (hold 1 min) 
      
      
      
      
      
      
      
      
      
      (hold 5 min).
  • Detection: MS (EI Source), Scan range 35–400 amu.

Key Impurity Markers:

  • Isobutyraldehyde:[1][2][3] Detected early (solvent delay management required).

  • Cyanoacetic acid (dimethyl ester): Elutes before CMPA-methyl ester.

Method C: Chiral HPLC (Enantiomeric Purity)

The Critical Quality Attribute (CQA)

Rationale: CMPA is the chiral precursor to Pregabalin. If the synthesis involves an asymmetric reduction (e.g., enzymatic or catalytic hydrogenation), determining the enantiomeric excess (ee) is mandatory.

Protocol 3.0: Normal Phase Chiral Separation
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is strictly required to keep the carboxylic acid protonated; without it, the analyte will not interact consistently with the chiral selector.

  • Flow Rate:

    
    .
    
  • Detection: UV @ 210 nm.[4]

  • Expectation: The (S)-enantiomer (Pregabalin precursor) and (R)-enantiomer should show baseline separation (

    
    ).
    

Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide method selection.

FeatureMethod A: RP-HPLCMethod B: GC-MS (Deriv.)Method C: qNMR (1H)
Specificity Moderate (Retention time only)High (Mass spectral fingerprint)High (Structural certainty)
LOD/Sensitivity

(Poor UV)

(High)

(Low)
Linearity (

)

(Range

)

(Requires internal std)
N/A (Absolute method)
Throughput High (15 min run)Low (Prep time + 20 min run)Medium (Acquisition time)
Best Use Routine QC Release Trace Impurity ID Reference Std Qualification

Cross-Validation Workflow (Diagram)

This diagram illustrates how to integrate these methods into a robust decision-making tree for drug development.

AnalyticalWorkflow Start Sample: 2-Cyano-4-methylpentanoic Acid Decision1 Purpose of Analysis? Start->Decision1 RouteAssay Routine Purity / Assay Decision1->RouteAssay QC Release RouteID Impurity Identification Decision1->RouteID Unknowns RouteChiral Enantiomeric Purity Decision1->RouteChiral Process Dev HPLC Method A: RP-HPLC (UV 210nm) (Chemical Purity) RouteAssay->HPLC GCMS Method B: GC-MS (Methyl Ester) (Volatiles & Structure) RouteID->GCMS Chiral Method C: Chiral HPLC (NP) (Enantiomeric Excess) RouteChiral->Chiral Result1 Pass: >98.0% Area HPLC->Result1 Clear Profile Result2 Fail: Unknown Peaks HPLC->Result2 Co-elution? qNMR Method D: qNMR (Primary Standard Qualification) Result1->qNMR Periodic Audit Result2->GCMS Cross-Validate

Caption: Integrated analytical decision tree ensuring orthogonal validation of chemical and stereochemical purity.

Advanced Validation: qNMR (Absolute Purity)

When HPLC and GC disagree (e.g., due to response factor differences), Quantitative NMR (qNMR) serves as the "Judge." It requires no reference standard of the analyte itself, only a certified internal standard (IS).

  • Solvent: DMSO-

    
     (prevents exchange of acidic protons).
    
  • Internal Standard: Maleic Acid (Singlet @

    
     6.2 ppm) or TCNB.
    
  • Target Signal: The methyl doublet of the isobutyl group (

    
     ~0.9 ppm) or the 
    
    
    
    -proton multiplet.
  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)[5][6]

References

  • Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link

  • Kalake, Y., et al. (2013). "Development and Validation of RP-HPLC Method for Pregabalin and its Impurities." Journal of Chromatographic Science. Link

  • Bernardi, A., et al. (2014). "Evaluation of Several Routes to Advanced Pregabalin Intermediates." Organic Process Research & Development. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Cyano-4-methylpentanoic Acid: A Framework for Proactive Safety

The nitrile group presents a significant toxicological threat, as many organic nitriles can be metabolized to release the cyanide anion (CN⁻) in the body.[1][2] This ion is a potent inhibitor of cellular respiration, and...

Author: BenchChem Technical Support Team. Date: February 2026

The nitrile group presents a significant toxicological threat, as many organic nitriles can be metabolized to release the cyanide anion (CN⁻) in the body.[1][2] This ion is a potent inhibitor of cellular respiration, and exposure through inhalation, ingestion, or skin absorption can lead to severe health consequences, even death.[1][3] Concurrently, the carboxylic acid group imparts corrosive properties, posing a direct threat of severe burns to the skin and eyes upon contact.[4][5]

This guide provides a comprehensive framework for handling 2-Cyano-4-methylpentanoic acid, grounding our recommendations in the established protocols for both cyanide compounds and corrosive acids. Our approach is not merely to list steps but to build a self-validating system of safety, ensuring that every action is deliberate and informed.

Hazard Profile: A Synthesis of Known Risks

Given the absence of a specific SDS, we must infer the hazard profile from analogous compounds. This table summarizes the anticipated risks based on the chemical's functional groups.

Hazard ClassificationAnticipated Effects & RationaleSupporting Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal. The nitrile group poses a risk of cyanide poisoning.[2]Cyanoacetic acid (H302+H332), 4-Methylpentanoic Acid (H311)[4][5]
Skin Corrosion/Irritation Causes severe skin burns. The carboxylic acid moiety is inherently corrosive.[4]Cyanoacetic acid (H314), 4-Methylpentanoic Acid (H314)[4][5]
Serious Eye Damage/Irritation Causes serious eye damage, potentially irreversible. High risk due to corrosivity.Cyanoacetic acid (H318), 4-Methylpentanoic Acid (H318)[4][5]
Reactivity Reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[1][6]General property of inorganic and some organic cyanides.[2]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following multi-layered approach is mandatory, not optional. The causality is clear: we must erect barriers against both systemic toxicity and localized corrosive damage.

PPE CategorySpecificationRationale & Field Insight
Hand Protection Double Gloving: Inner nitrile glove covered by a second, thicker nitrile or neoprene glove.[7][8]Nitrile offers excellent resistance against a broad range of chemicals, including acids and organic compounds.[9][10] Double gloving provides a critical fail-safe. If the outer glove is compromised, the inner glove offers temporary protection while you retreat to a safe area to de-glove and re-glove. Inspect gloves for any signs of degradation or puncture before each use.[11]
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant) AND a full-face shield. [11]Safety glasses are insufficient. The corrosivity of the acid group creates a significant splash hazard. Goggles provide a seal around the eyes, while the face shield protects the entire face from splashes and potential off-gassing.[8]
Body Protection Flame-resistant lab coat (e.g., Nomex®) over long pants and fully-enclosed, chemical-resistant shoes. [11]A standard cotton lab coat offers minimal protection against a corrosive spill. A flame-resistant coat provides an additional layer of safety. Ensure the coat is fully buttoned and sleeves are not rolled up to maximize skin coverage.[11]
Respiratory Protection Not required IF all work is conducted in a certified chemical fume hood. The primary engineering control is a properly functioning chemical fume hood, which will prevent inhalation of dust or vapors.[1][6][7] If engineering controls are insufficient or in the event of a spill outside the hood, a respirator would be required, but this falls under emergency procedures, not routine handling.[11]

Operational Plan: A Step-by-Step Procedural Guide

Trust in safety protocols is built through meticulous and repeatable execution. Follow this workflow for every operation involving 2-Cyano-4-methylpentanoic acid.

Experimental Workflow and Safety Protocol

cluster_prep Phase 1: Pre-Operation Safety Check cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Operation Protocol prep1 Verify Fume Hood Certification & Airflow prep2 Establish Designated Work Area prep1->prep2 prep3 Confirm 'Buddy System' Partner is Present prep2->prep3 prep4 Don Full, Inspected PPE prep3->prep4 handle1 Transfer Chemical Inside Fume Hood Only prep4->handle1 handle2 Keep Incompatible Materials (Acids) Separate handle1->handle2 handle3 Use Dedicated Glassware & Utensils handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate Waste Streams (Solid vs. Liquid) clean1->clean2 clean3 Package & Label as 'Toxic' Hazardous Waste clean2->clean3 clean4 Carefully Doff PPE & Wash Hands Thoroughly clean3->clean4

Caption: A three-phase workflow for safely handling cyano-compounds.

Protocol Steps:

  • Pre-Operation Safety Check:

    • Verify Fume Hood: Confirm the chemical fume hood has been certified within the last year and that the airflow monitor is functional.

    • Designate Area: Clearly mark a specific area within the hood for this work. This prevents cross-contamination.[1][6][7]

    • Buddy System: Never work with cyanide compounds alone.[6][7][8] Ensure a colleague is aware of your work and is available to assist in an emergency.

    • Don PPE: Put on all required PPE as specified in the table above.

  • Handling and Manipulation:

    • All transfers, weighing, and manipulations of the chemical must occur within the designated area inside the fume hood.[6]

    • Be acutely aware of incompatibilities. Keep strong acids out of the immediate work area to prevent the accidental generation of hydrogen cyanide gas.[1][6]

  • Decontamination Protocol:

    • To decontaminate glassware and work surfaces, first rinse with a pH 10 buffer solution.

    • Follow this with a rinse using a freshly prepared 10% bleach solution, and then a final water rinse. All decontamination activities must be performed inside the fume hood.[1]

  • Waste Management and Disposal:

    • Segregation is Key: Cyanide-containing wastes are hazardous and must be segregated.[7]

      • Solid Waste: All contaminated disposables (gloves, absorbent pads, weighing paper) must be placed in a dedicated, sealed, and clearly labeled solid waste container.[7]

      • Liquid Waste: Unused solutions or reaction mixtures must be collected in a separate, sealed, and clearly labeled liquid waste container.

    • Labeling: All waste containers must bear a hazardous waste tag, clearly marked as "Toxic" and listing the chemical constituents.[8]

    • Disposal: Follow your institution's hazardous waste disposal procedures. Do not mix cyanide waste with other waste streams, especially acidic waste.[8]

Emergency Response Plan

Speed is the critical factor in responding to cyanide exposure.[3] All personnel must be familiar with these immediate actions.

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation Alert others, and if safe to do so, immediately move the affected person to fresh air. Call for emergency medical services.[8][12]
Spill (inside fume hood) For a small spill, use chemical absorbent pads to contain and clean up the material. Place all cleanup materials in the solid hazardous waste container.[2] Wipe the area with the decontamination solution.[1][2]
Spill (outside fume hood) EVACUATE IMMEDIATELY. Alert all personnel in the area and activate the emergency alarm. Call emergency services and inform them of the nature of the chemical spill. Do not attempt to clean it up yourself.[2]

By integrating these safety protocols into every aspect of your workflow, you create an environment where trust in your procedures is well-founded. Handling hazardous materials like 2-Cyano-4-methylpentanoic acid demands not just adherence to rules, but a deep understanding of the risks and the scientific principles behind each safety measure.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Cyano-4'-methylbiphenyl.
  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet: Cyanoacetic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methyl-4-pentenoic acid.
  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet.
  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • Boston University Environmental Health & Safety. (n.d.). Cyanides SOP Template.
  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • University College London Safety Services. (2021, June 7). Cyanide Compounds.
  • Gima. (n.d.). Instruction for Use of Personal Protective Equipment.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
  • MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
  • Cayman Chemical. (2025, April 1). Safety Data Sheet: 4-Methylpentanoic Acid-d12.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • LSU Health Shreveport Environmental Health & Safety. (2018, June 20). SOP for the safe use of cyanide compounds.
  • International Safety. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection.
  • Gateway Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet: Cyanuric acid.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl cyanoacetate.
  • Monash University. (2022, April). First aid for cyanide exposure. OHS Information Sheet.

Sources

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